molecular formula C13H21NO4 B592259 Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 954236-44-3

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B592259
CAS No.: 954236-44-3
M. Wt: 255.314
InChI Key: XDSCHYPLQWGQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSCHYPLQWGQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669688
Record name tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954236-44-3
Record name tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential applications of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. While this compound is primarily a building block for chemical synthesis, this document compiles the available data to support its use in research and development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a spirocyclic system. Its structure incorporates a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a lactone (cyclic ester) fused in a spiro fashion. This arrangement makes it a valuable intermediate in the synthesis of more complex molecules.

Nomenclature and Identifiers
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 954236-44-3[1][2]
Molecular Formula C₁₃H₂₁NO₄[1]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2[1]
InChI InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3[1]
InChIKey XDSCHYPLQWGQRC-UHFFFAOYSA-N[1]
Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. The majority of this data is computationally predicted.

PropertyValueSource
Molecular Weight 255.31 g/mol [1]
Exact Mass 255.14705815 Da[1]
XLogP3-AA 0.9[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 55.8 Ų[1]
Heavy Atom Count 18[1]
Complexity 350[1]

Synthesis and Purification

Conceptual Experimental Workflow

The following diagram illustrates a generalized, multi-step synthesis that could potentially yield the target compound or a close derivative. This workflow is based on the synthesis of a structurally related compound, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylic acid ester, and should be considered illustrative rather than a validated protocol.[3]

G cluster_0 Step 1: Formation of Spirocyclic Precursor cluster_1 Step 2 & 3: Ring Formation and Protection cluster_2 Step 4: Deprotection and Final Product Formation start 1,4-Dioxaspiro[4.5]decan-8-one reagent1 p-Methylsulfonylmethylisocyanitrile & Potassium tert-butoxide start->reagent1 product1 Spirocyclic nitrile intermediate reagent1->product1 reagent2 1-Bromo-2-chloroethane, LDA product1->reagent2 product2 Alkylated nitrile reagent3 Raney Nickel (H2), Boc Anhydride product2->reagent3 product3 Boc-protected spirocyclic amine reagent4 Pyridinium p-toluenesulfonate in Acetone/Water product3->reagent4 product4 Final Product reagent4->product4

A conceptual workflow for the synthesis of a related azaspiro[4.5]decane.
General Purification Protocol

Purification of the final product would likely involve the following steps:

  • Extraction: The reaction mixture would be quenched with an aqueous solution and extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The combined organic layers would be washed with brine to remove any remaining aqueous impurities.

  • Drying: The organic solution would be dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent would be removed under reduced pressure using a rotary evaporator.

  • Chromatography: The crude product would be purified using silica gel column chromatography to isolate the target compound.

Biological and Pharmacological Context

There is no direct evidence in the available literature linking this compound to a specific signaling pathway or biological activity. However, its structural motifs are of significant interest in medicinal chemistry. Spirocyclic scaffolds are increasingly utilized in drug design to explore three-dimensional chemical space, which can lead to improved potency and selectivity.

The presence of the Boc-protected piperidine and the lactone ring makes this compound a versatile starting material for the synthesis of a variety of bioactive molecules. For instance, related oxa-azaspiro[4.5]decane cores have been investigated for their potential as cannabinoid receptor antagonists.[4]

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

G cluster_0 Core Scaffold cluster_1 Synthetic Modifications cluster_2 Potential Bioactive Molecules A tert-Butyl 3-oxo-1-oxa- 8-azaspiro[4.5]decane- 8-carboxylate B Deprotection of Boc group A->B C Ring-opening of lactone A->C D Functionalization of piperidine nitrogen A->D E Kinase Inhibitors B->E F CNS Agents B->F G Novel Therapeutic Agents B->G C->E C->F C->G D->E D->F D->G

The role of the title compound as a versatile building block in drug discovery.

Safety and Handling

This compound should be handled by trained professionals in a laboratory setting. The following GHS hazard classifications have been reported.[1]

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate with potential for broad applications in medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this exact compound are limited in publicly accessible literature, its structural features suggest its utility in the synthesis of novel spirocyclic compounds. Researchers working with this molecule should adhere to strict safety protocols due to its potential hazards. Further studies are warranted to fully elucidate its reactivity, and to explore the biological activities of its derivatives.

References

An In-depth Technical Guide to 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and spectroscopic characterization, and explores its potential as a valuable scaffold in drug discovery, particularly in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Introduction

8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane, systematically named tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is a spirocyclic compound featuring a protected piperidine ring fused with a lactone. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate for further chemical modifications. The core 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising lead structure in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
CAS Number 954236-44-3
Appearance Solid (predicted)
Boiling Point 375.5 °C at 760 mmHg
Density 1.16 g/cm³

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Alkylation of N-Boc-4-piperidone: Reaction of N-Boc-4-piperidone with a suitable haloacetate, such as ethyl bromoacetate, in the presence of a base to yield the corresponding diester intermediate.

  • Intramolecular Dieckmann Condensation: Cyclization of the diester intermediate using a strong base, like sodium ethoxide, to form the β-keto ester, which upon acidic workup and decarboxylation would yield the target molecule, 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.

A patent for a similar compound, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-formic acid ester, describes a multi-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one, which could also be adapted.

Synthesis_Pathway N_Boc_4_piperidone N-Boc-4-piperidone Diester_Intermediate Diester Intermediate N_Boc_4_piperidone->Diester_Intermediate 1. Base 2. Ethyl Bromoacetate Target_Molecule 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane Diester_Intermediate->Target_Molecule Dieckmann Condensation (e.g., NaOEt)

Caption: Proposed synthesis of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

To a solution of N-Boc-4-piperidone in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong, non-nucleophilic base (e.g., lithium diisopropylamide) is added at low temperature (-78 °C). Ethyl bromoacetate is then added dropwise, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Synthesis of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane

The purified diester intermediate is dissolved in an anhydrous alcohol (e.g., ethanol) and treated with a strong base (e.g., sodium ethoxide). The mixture is heated to reflux to facilitate the intramolecular Dieckmann condensation. After completion of the reaction, the mixture is cooled and neutralized with a dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane are not extensively reported. However, based on its structure, the following characteristic spectral features can be anticipated.

TechniqueExpected Features
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), and the methylene protons of the lactone ring.
¹³C NMR Carbonyl signals for the ketone (~200-210 ppm) and the carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various signals for the piperidine and lactone ring carbons.
IR Spectroscopy Strong absorption bands for the ketone carbonyl (~1740-1760 cm⁻¹) and the carbamate carbonyl (~1680-1700 cm⁻¹).
Mass Spectrometry Molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Biological Significance and Potential Applications

The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a key pharmacophore for the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Therefore, 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane serves as a valuable starting material for the synthesis of a library of potential FAAH inhibitors. The Boc-protecting group can be readily removed to allow for the introduction of various substituents on the nitrogen atom, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

FAAH_Inhibition FAAH FAAH Enzyme Inactive_Metabolites Inactive Metabolites Anandamide Anandamide (Endocannabinoid) Anandamide->Inactive_Metabolites Hydrolysis Therapeutic_Effects Analgesic, Anxiolytic, Anti-inflammatory Effects Anandamide->Therapeutic_Effects Spiro_Compound 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane (and derivatives) Spiro_Compound->FAAH

Caption: Mechanism of action of FAAH inhibitors.

Conclusion

8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry. Its core structure is a validated lead for the development of FAAH inhibitors, making it a compound of high interest for researchers in the fields of pain management, neuropharmacology, and inflammation. Further exploration of its synthesis and the biological activity of its derivatives is warranted to fully realize its therapeutic potential.

Technical Guide: Spectroscopic and Physicochemical Profile of tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and spectral data for the compound with CAS number 954236-44-3, identified as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. This spirocyclic compound is a valuable building block in medicinal chemistry and drug discovery. This document summarizes its key identifiers, and structural details, and presents available and predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such spectral data are also provided to aid researchers in their analytical workflows.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a spirocyclic core with both oxa- and aza-heterocyclic rings, and a tert-butoxycarbonyl (Boc) protecting group.

PropertyValue
CAS Number 954236-44-3
IUPAC Name This compound
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2
InChI Key XDSCHYPLQWGQRC-UHFFFAOYSA-N
Physical State White to off-white solid
Melting Point 65-66 °C
Boiling Point 375.5 °C at 760 mmHg

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shifts for ¹H and ¹³C NMR.

Table 2.1.1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.2s2H-O-CH₂-C=O
~ 3.5 - 3.7m4H-N-CH₂- (piperidine ring)
~ 2.7s2H-C-CH₂-C=O
~ 1.6 - 1.8m4H-CH₂- (piperidine ring)
1.45s9H-C(CH₃)₃

Note: A partial data string has been reported as: ¹H NMR (400MHz, CDCl₃) δ ppm 1.45 (s, 9H). This is consistent with the tert-butyl group.

Table 2.1.2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 207C=O (ketone)
~ 154C=O (Boc carbamate)
~ 80-C(CH₃)₃
~ 75-O-CH₂-
~ 70Spiro-carbon
~ 50-C-CH₂-C=O
~ 40-N-CH₂- (piperidine ring)
~ 35-CH₂- (piperidine ring)
~ 28-C(CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid compound is expected to exhibit the following characteristic absorption bands.

Table 2.2.1: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975Medium-StrongC-H stretch (alkane)
~ 1750StrongC=O stretch (ketone)
~ 1690StrongC=O stretch (Boc carbamate)
~ 1160StrongC-O stretch (ester/ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 2.3.1: Predicted Mass Spectrometry Data (ESI+)

m/zIon
256.15[M+H]⁺
278.13[M+Na]⁺
200.12[M-C₄H₉O]⁺ (loss of tert-butoxy)
156.08[M-Boc]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of CAS 954236-44-3 into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (¹H NMR):

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

Instrumentation and Parameters (¹³C NMR):

  • Spectrometer: 100 MHz NMR spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Drop the solution onto a KBr or NaCl salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Instrumentation and Parameters:

  • Spectrometer: FT-IR spectrometer

  • Mode: Transmittance

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters (LC-MS with ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-500 m/z

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like CAS 954236-44-3.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Final Characterization Sample Obtain Pure Sample (CAS 954236-44-3) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Baseline Correction) IR->ProcessIR ProcessMS Process Mass Spectrum (Peak Identification) MS->ProcessMS Interpret Interpret Spectra (Assign Peaks, Identify Fragments) ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret StructureConfirm Confirm Chemical Structure Interpret->StructureConfirm Purity Assess Purity StructureConfirm->Purity Report Generate Technical Report Purity->Report

An In-depth Technical Guide to the Physical and Chemical Properties of Oxa-Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of oxa-azaspiro compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development. Their unique three-dimensional architecture, incorporating both an oxygen and a nitrogen atom in a spirocyclic system, imparts favorable physicochemical and biological properties. This document details quantitative data, experimental methodologies for their determination, and explores a key signaling pathway influenced by these compounds.

Core Physicochemical Properties of Oxa-Azaspiro Compounds

The introduction of an oxygen atom into the azaspirocyclic framework significantly influences the physicochemical properties of the resulting compounds, often leading to improved drug-like characteristics. Incorporation of an oxygen atom into the spirocyclic unit can dramatically improve water solubility and lower lipophilicity. For instance, some oxa-spirocyclic compounds have been observed to be approximately 40 times more soluble than their carbocyclic spiro-analogs.

Below is a summary of available quantitative data for a selection of oxa-azaspiro compounds. It is important to note that much of the publicly available data, particularly for lipophilicity, is based on computational models (e.g., XLogP3-AA).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKalogP (Experimental)XLogP3-AA (Computed)
1-Oxa-4-azaspiro[4.5]decaneC₈H₁₅NO141.21-204---1.1
1-Oxa-4-azaspiro[4.5]decan-2-oneC₉H₁₄O₂154.21-260.48 (est.)Water: 1647 mg/L (est.)--1.8
2-Oxa-7-azaspiro[4.5]decaneC₈H₁₅NO141.21------
2-Oxa-8-azaspiro[4.5]decaneC₈H₁₅NO141.21-----0.4
8-Oxa-2-azaspiro[4.5]decaneC₈H₁₅NO141.21-----0.4
1,4-Dioxa-8-azaspiro[4.5]decaneC₇H₁₃NO₂143.18-108-111 (at 26 mmHg)----
2-Oxa-6-azaspiro[3.3]heptane derivative (AZD1979)-----+1.5 (ΔpKa vs morpholine analog)-1.2 (ΔlogD₇.₄ vs morpholine analog)-
Oxa-spirocyclic carboxylic acids (general)-----3.4-3.7--
Oxa-spirocyclic amine hydrochlorides (general)--------

Data sourced from PubChem and scientific literature.[1][2][3][4][5][6][7][8][9][10] Note that "est." indicates an estimated value and "-" indicates data not available. pKa and logD values for the 2-oxa-6-azaspiro[3.3]heptane derivative and the general classes of oxa-spirocyclic compounds are presented as comparative values to illustrate the effect of the oxa-substitution.[8][11]

Key Experimental Protocols

The determination of the physicochemical properties of oxa-azaspiro compounds relies on a suite of standard and advanced analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid oxa-azaspiro compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique.

  • Apparatus: Melting point apparatus (e.g., DigiMelt or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: Ensure the oxa-azaspiro compound is thoroughly dried and in a fine powdered form. If necessary, gently grind the crystals using a clean mortar and pestle.

    • Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end. The packed sample height should be between 2-3 mm for accurate results.[12][13]

    • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

    • Heating Rate: If the approximate melting point is known, the sample is heated at a moderate rate to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[12] If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range, followed by a slower, more accurate measurement with a fresh sample.

    • Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[14][15]

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of an oxa-azaspiro compound at a given pH, which in turn affects its solubility, absorption, and receptor binding. UV-metric or pH-metric titration methods are commonly employed.

  • Apparatus: UV-Vis spectrophotometer or a pH meter with a calibrated electrode, 96-well plates (for high-throughput methods), automated titrator, a series of buffers with known pH values.

  • Procedure (UV-metric method):

    • Solution Preparation: A stock solution of the oxa-azaspiro compound is prepared in a suitable solvent (e.g., DMSO).

    • Buffer Dilution: A series of aqueous buffers with a range of pH values (e.g., pH 1 to 13) are prepared.

    • Sample Preparation in Buffers: A small aliquot of the stock solution is added to each well of a 96-well plate, followed by the addition of the different pH buffers.

    • UV Absorbance Measurement: The UV absorbance spectrum of the compound in each buffer is recorded.

    • Data Analysis: The changes in absorbance at specific wavelengths as a function of pH are used to determine the pKa value(s) of the compound. This is typically achieved by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP and logD (Lipophilicity)

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is the traditional approach, while reverse-phase HPLC offers a higher-throughput alternative.

  • Apparatus: Scintillation vials, orbital shaker, centrifuge, HPLC system with a UV detector, n-octanol, and aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).

  • Procedure (Shake-Flask Method):

    • Phase Preparation: n-octanol and the aqueous buffer are mutually saturated by vigorous mixing followed by separation.

    • Partitioning: A known amount of the oxa-azaspiro compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with a known volume of the other phase in a scintillation vial.

    • Equilibration: The vial is shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Concentration Analysis: The concentration of the compound in each phase is determined using HPLC with UV detection.

    • Calculation: The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[16]

Spectroscopic Characterization (NMR and IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and confirmation of oxa-azaspiro compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ), coupling constants (J), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, are used to determine the connectivity of atoms and the stereochemistry of the spirocyclic system.[5][17]

    • Sample Preparation: The oxa-azaspiro compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

    • Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Infrared (IR) Spectroscopy:

    • Functional Group Identification: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. For oxa-azaspiro compounds, key absorptions include C-O (ether), N-H (amine/amide), and C=O (if present) stretching vibrations.

    • Sample Preparation: The sample can be analyzed as a thin film (for liquids), a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

Biological Activity and Signaling Pathways

Certain oxa-azaspiro compounds have demonstrated significant biological activity, including anticancer properties. One of the key mechanisms of action for some of these compounds is the induction of apoptosis (programmed cell death) in cancer cells through the modulation of the intrinsic, or mitochondria-mediated, apoptotic pathway.

Mitochondria-Mediated Apoptosis Induced by Oxa-Azaspiro Compounds

Several studies have indicated that certain oxa/azaspiro[18][19]trienones can induce apoptosis by up-regulating the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[19] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in cell death.[4][19][20][21]

The following diagram illustrates this signaling pathway.

Apoptosis_Pathway Mitochondria-Mediated Apoptosis Pathway Modulated by Oxa-Azaspiro Compounds Oxa_Azaspiro Oxa-Azaspiro Compound p53 p53 (Tumor Suppressor) Oxa_Azaspiro->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Oxa_Azaspiro->Bcl2 Downregulates p53->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis_Workflow Experimental Workflow for Apoptosis Assessment Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Treatment 2. Treatment with Oxa-Azaspiro Compound Cell_Culture->Treatment Cell_Viability 3. Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability Apoptosis_Detection 4. Apoptosis Detection (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Detection Protein_Analysis 5. Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis and Conclusion Cell_Viability->Data_Analysis Apoptosis_Detection->Data_Analysis p53_Bax_Bcl2 Target Proteins: p53, Bax, Bcl-2 Protein_Analysis->p53_Bax_Bcl2 Protein_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Solubility and Stability of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, best-practice experimental protocols for determining its solubility and stability profiles. The presented data is based on established knowledge of structurally similar compounds, including N-Boc protected piperidines and spirocyclic lactones. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of drug candidates, offering insights into handling, formulation, and analytical method development for this class of molecules.

Introduction

This compound is a heterocyclic compound featuring a spirocyclic lactone and an N-Boc protected piperidine ring. This unique structural motif makes it a valuable building block in medicinal chemistry for the synthesis of complex bioactive molecules. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development processes, from synthesis and purification to formulation and storage.

This guide details methodologies for a comprehensive assessment of these properties, including solubility in a range of pharmaceutically relevant solvents and stability under various stress conditions such as pH, temperature, and light exposure.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄--INVALID-LINK--
Molecular Weight 255.31 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 954236-44-3--INVALID-LINK--

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various formulation strategies. The presence of both a polar lactone and a non-polar N-Boc group in this compound suggests a varied solubility profile in different solvents.

Predicted Solubility

Based on the solubility of analogous compounds like N-Boc-piperidine derivatives, a qualitative solubility profile can be predicted.

Solvent ClassSolventPredicted Solubility
Alcohols MethanolSoluble
EthanolSoluble
Chlorinated Solvents Dichloromethane (DCM)Highly Soluble
ChloroformHighly Soluble
Ethers Tetrahydrofuran (THF)Soluble
Diethyl EtherModerately Soluble
Aprotic Polar Solvents Acetonitrile (ACN)Soluble
Dimethylformamide (DMF)Highly Soluble
Dimethyl Sulfoxide (DMSO)Highly Soluble
Esters Ethyl AcetateSoluble
Hydrocarbons HexaneSparingly Soluble
TolueneModerately Soluble
Aqueous WaterSparingly to Insoluble
Phosphate Buffered Saline (PBS) pH 7.4Sparingly to Insoluble
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile, dichloromethane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each solvent.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess compound to a known volume of solvent B Equilibrate on an orbital shaker at constant temperature (24-48h) A->B C Allow undissolved solids to settle (≥1h) B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Quantify concentration of the filtrate by HPLC-UV D->E F Calculate solubility (e.g., mg/mL) E->F

Caption: Experimental workflow for determining solubility.

Stability Profile

Assessing the chemical stability of a pharmaceutical intermediate is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. The key structural features that may influence the stability of this compound are the lactone ring, which is susceptible to hydrolysis, and the N-Boc protecting group, which can be cleaved under acidic or thermal stress.

Potential Degradation Pathways
  • Hydrolysis of the Lactone Ring: The ester bond in the lactone ring can undergo hydrolysis, particularly under basic or acidic conditions, to form the corresponding hydroxy carboxylic acid.

  • Deprotection of the N-Boc Group: The tert-butoxycarbonyl (Boc) group is labile to strong acids and can also be removed under thermal stress, yielding the free secondary amine.

G Potential Degradation Pathways Compound tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5] decane-8-carboxylate Hydrolysis Lactone Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis H₂O Deprotection N-Boc Deprotection (Acidic/Thermal Conditions) Compound->Deprotection H⁺ or Δ Product1 Hydroxy Carboxylic Acid Derivative Hydrolysis->Product1 Product2 Free Piperidine Derivative Deprotection->Product2

Caption: Logical relationship of potential degradation pathways.

Experimental Protocol for Stability Studies (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, pH 4.5 buffer, pH 7.4 buffer, 0.1 M NaOH)

  • Hydrogen peroxide solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/MS system for analysis

Procedure:

  • Solution Preparation: Prepare solutions of the compound in the different stress media (acid, base, neutral, oxidative).

  • Stress Conditions:

    • Hydrolytic Stability: Store solutions at different pH values at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Stability: Treat a solution of the compound with hydrogen peroxide at room temperature.

    • Thermal Stability: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term studies).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Mass spectrometry (MS) should be used to identify the structures of the degradation products.

  • Data Presentation: Quantify the amount of the parent compound remaining and the formation of each degradation product at each time point.

Predicted Stability Data

The following table summarizes the expected stability of the compound under various conditions.

ConditionStressorExpected StabilityPotential Degradants
Hydrolytic 0.1 M HCl, 60 °CUnstableN-Boc deprotection product, Lactone hydrolysis product
pH 7.4 Buffer, 60 °CModerately StableLactone hydrolysis product
0.1 M NaOH, 60 °CUnstableLactone hydrolysis product
Oxidative 3% H₂O₂, RTLikely StableMinor oxidation products
Thermal 80 °C (Solid)Moderately StableN-Boc deprotection product
Photostability ICH ConditionsLikely StableMinor photoproducts

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of this compound and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of this compound.

Example HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic content (e.g., 10% to 90% B over 15 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the provided protocols and insights based on analogous structures offer a solid foundation for its handling, characterization, and use in pharmaceutical research and development. The methodologies described herein will enable researchers to generate the necessary data to support the progression of drug candidates derived from this important synthetic intermediate.

Reactivity of the Ketone in 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the ketone functional group in 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane. This spirocyclic compound is a valuable intermediate in medicinal chemistry and drug discovery due to its unique three-dimensional structure and the synthetic handles it possesses. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective transformations, making it a versatile building block in the synthesis of complex molecules. This document details the known and potential reactions of the ketone moiety, supported by experimental protocols and spectroscopic data where available.

Chemical and Physical Properties

8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane, also known by its IUPAC name tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is a key synthetic intermediate.[] Its spirocyclic framework, containing a piperidine ring, is a common motif in pharmacologically active compounds.[2][3] A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 954236-44-3[4]
Molecular Formula C₁₃H₂₁NO₄[]
Molecular Weight 255.31 g/mol []
Boiling Point 375.5°C at 760 mmHg[]
Density 1.16 g/cm³[]
IUPAC Name This compound[4]

Table 1: Physicochemical Properties of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.

Spectroscopic Data

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the ketone is expected to appear in the downfield region of the spectrum, typically around 200-210 ppm. The spiro carbon would also be a key feature. In similar amino acid derivatives, carbonyl carbons of esters and amides show chemical shifts that are dependent on the solvent polarity.[5]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch is expected in the region of 1700-1725 cm⁻¹. For a related compound, an IR absorption at 1702 cm⁻¹ was observed.[6]

Reactivity of the Ketone

The ketone group in 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is a versatile functional group that can undergo a variety of chemical transformations. The spirocyclic nature of the molecule may introduce some steric hindrance, which could influence the reactivity of the ketone compared to a simple acyclic ketone.

Reduction of the Ketone

The most well-documented reaction of the ketone in this molecule is its reduction to the corresponding alcohol, 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane.[7] This transformation is a crucial step in the synthesis of various derivatives.

G Ketone 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane Reagents Sodium Borohydride (NaBH4) Methanol (MeOH) Ketone->Reagents Alcohol 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane Reagents->Alcohol G cluster_reactions Potential Reactions of the Ketone cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction cluster_reductive_amination Reductive Amination Ketone 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane Wittig_Reagent Phosphonium Ylide (Ph3P=CHR) Ketone->Wittig_Reagent Grignard_Reagent Grignard Reagent (R-MgX) Ketone->Grignard_Reagent Amine Amine (R-NH2) Reducing Agent Ketone->Amine Alkene Alkene Derivative Wittig_Reagent->Alkene Tertiary_Alcohol Tertiary Alcohol Grignard_Reagent->Tertiary_Alcohol Substituted_Amine Substituted Amine Amine->Substituted_Amine

References

Introduction to spirocyclic scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a privileged structural motif in modern medicinal chemistry.[1][2] Their inherent three-dimensional (3D) nature offers a significant departure from the traditionally flat, aromatic structures that have long dominated drug discovery.[3][4] This unique topology provides a powerful tool for medicinal chemists to address key challenges in drug design, including potency, selectivity, and physicochemical properties.[5][6] The increasing prevalence of spirocyclic moieties in clinical candidates and approved drugs underscores their growing importance in the development of next-generation therapeutics.[7][8]

The fundamental advantage of spirocycles lies in their rigid, well-defined 3D geometry.[1][2] This rigidity can pre-organize appended functional groups into optimal orientations for binding to biological targets, potentially leading to enhanced potency and selectivity.[9] Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success rates.[10] Higher Fsp³ character is associated with better solubility, improved metabolic stability, and a reduced likelihood of off-target effects.[9][10]

This technical guide provides a comprehensive overview of the core principles and applications of spirocyclic scaffolds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these structures in their own discovery programs.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The decision to incorporate a spirocyclic scaffold into a drug candidate is a strategic one, driven by the desire to optimize multiple parameters simultaneously. The following diagram illustrates the logical relationships between the structural features of spirocycles and their beneficial effects on drug-like properties.

Spirocyclic_Scaffold Spirocyclic Scaffold Three_Dimensionality Inherent 3D Structure Spirocyclic_Scaffold->Three_Dimensionality Increased_Fsp3 Increased Fsp³ Character Spirocyclic_Scaffold->Increased_Fsp3 Rigidity Conformational Rigidity Spirocyclic_Scaffold->Rigidity Improved_Potency Improved Potency Three_Dimensionality->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Three_Dimensionality->Enhanced_Selectivity Novel_IP Novel Intellectual Property Three_Dimensionality->Novel_IP Improved_Solubility Improved Aqueous Solubility Increased_Fsp3->Improved_Solubility Metabolic_Stability Enhanced Metabolic Stability Increased_Fsp3->Metabolic_Stability Rigidity->Improved_Potency Reduced_Off_Target Reduced Off-Target Effects Rigidity->Reduced_Off_Target Optimized_PK Optimized Pharmacokinetics Improved_Potency->Optimized_PK Enhanced_Selectivity->Optimized_PK Improved_Solubility->Optimized_PK Metabolic_Stability->Optimized_PK

Advantages of Spirocyclic Scaffolds

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of spirocyclic scaffolds can significantly modulate the physicochemical properties of a molecule, leading to improved pharmacokinetic profiles. A key advantage is the ability to tune lipophilicity and aqueous solubility.[1][6] For instance, replacing a flexible aliphatic chain or a flat aromatic ring with a spirocycle can decrease lipophilicity (logP/logD) while simultaneously improving solubility, a combination that is often difficult to achieve with traditional medicinal chemistry strategies.

Compound/ScaffoldModificationlogDAqueous SolubilityReference
MorpholineReplaced with azaspirocycleLoweredImproved[10]
Piperazine in OlaparibSubstituted with diazaspiro[3.3]heptane--[10]
Flexible piperidine linker in QuisinostatReplaced with spirocyclic pyrolidino-azetidine--[9]

Note: Specific quantitative data for all examples were not consistently available in the initial search results. The table reflects the qualitative improvements mentioned.

Case Study: Spirocyclic Analogs of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The approved PARP inhibitor Olaparib features a piperazine ring.[10] In an effort to improve selectivity and reduce off-target effects, researchers have explored the replacement of this piperazine with a diazaspiro[3.3]heptane moiety.[10] While this substitution led to a slight decrease in potency against PARP-1, it significantly increased selectivity over other PARP family members and reduced DNA damage and cytotoxicity.[10]

PARP-1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and how its inhibition by spirocyclic analogs can lead to cancer cell death, particularly in the context of BRCA mutations.

DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 SSBR Single-Strand Break Repair PARP1->SSBR Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse SSBR->Replication_Fork_Collapse Prevention Olaparib_Analog Spirocyclic PARP-1 Inhibitor Olaparib_Analog->PARP1 Inhibition DSB Double-Strand Break Replication_Fork_Collapse->DSB HR_Repair_Defective Homologous Recombination Repair Defective DSB->HR_Repair_Defective BRCA_Deficient BRCA Deficient Cell BRCA_Deficient->HR_Repair_Defective Apoptosis Apoptosis HR_Repair_Defective->Apoptosis

PARP-1 Inhibition by a Spirocyclic Analog
CompoundPARP-1 IC50Selectivity vs. other PARPsDNA DamageCytotoxicityReference
OlaparibPotentLowerHigherHigher[9][10]
Spirocyclic Analog (diazaspiro[3.3]heptane)2-fold reduction in potencySignificantly IncreasedReducedReduced[9][10]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of spirocyclic scaffolds. Below are generalized methodologies for key experiments.

General Synthesis of a Spirocyclic Scaffold

The synthesis of spirocyclic compounds often presents challenges due to the formation of a quaternary carbon center.[1] However, numerous synthetic strategies have been developed to address this.[7][11] A common approach involves an intramolecular cyclization reaction.

A representative workflow for spirocycle synthesis is depicted below:

Starting_Materials Starting Materials (e.g., Cyclic Ketone, Dienophile) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Starting_Materials->Reaction_Setup Cyclization Key Cyclization Step (e.g., Intramolecular Alkylation, Diels-Alder, Ring-Closing Metathesis) Reaction_Setup->Cyclization Workup Reaction Workup (Quenching, Extraction) Cyclization->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization Final_Spirocycle Final Spirocyclic Scaffold Characterization->Final_Spirocycle

General Synthetic Workflow for Spirocycles

Protocol for Solid-Phase Synthesis of [4.4] Spirocyclic Oximes:

This protocol is adapted from a demonstrated method for the efficient synthesis of spirocyclic heterocycles.[12]

  • Resin Loading: To a 25 mL solid-phase reaction vessel, add 1 g of resin, 20 mL of dimethylformamide (DMF), and 2.4 mL of furfurylamine. Agitate the vessel for 24 hours at room temperature.[12]

  • Washing: Drain the furfurylamine-bearing resin and wash it with 5 mL of DMF for approximately 3 minutes.[12]

  • Alternating Washes: Wash the resin four times, alternating between 5 mL of dichloromethane (to swell the resin) and 5 mL of methanol (to contract the resin).[12]

  • Drying: Thoroughly dry the resin with compressed air for about 30 minutes.[12]

  • Isoxazole Formation: In a well-ventilated fume hood, add 1.48 mL of triethylamine, 10 mL of anhydrous toluene, and 637 mg of beta-nitrostyrene to the dry resin. Add 1 mL of trimethylsilyl chloride to the reaction mixture and leave the vessel open until the release of hydrochloride gas ceases. Then, cap the vessel and agitate the mixture for 48 hours at room temperature to form the isoxazole intermediate.[12]

  • Subsequent steps for cleavage and final product isolation would follow, which were not detailed in the provided source.

In Vitro PARP-1 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against PARP-1.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1 (substrate)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., HRP-conjugated anti-poly(ADP-ribose) antibody)

  • Procedure:

    • Coat streptavidin plates with biotinylated NAD+.

    • Add PARP-1 enzyme, histone H1, and varying concentrations of the test compound to the wells.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Wash the plates to remove unbound reagents.

    • Add the detection antibody and incubate.

    • Wash the plates again.

    • Add a substrate for the HRP enzyme (e.g., TMB) and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 values from the dose-response curves.

Conclusion

Spirocyclic scaffolds represent a powerful and increasingly utilized tool in the medicinal chemist's arsenal. Their unique three-dimensional structures provide a means to overcome many of the limitations associated with traditional flat, aromatic compounds. By offering a higher degree of conformational constraint and an increased Fsp³ character, spirocycles enable the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful incorporation of these motifs into a growing number of approved drugs is a testament to their value in modern drug discovery. As synthetic methodologies continue to advance, the accessibility and application of novel spirocyclic systems are expected to expand, paving the way for the development of innovative therapeutics with improved efficacy and safety profiles.

References

The Oxa-Azaspirodecane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxa-azaspirodecane core, a unique three-dimensional heterocyclic motif, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural rigidity, combined with the precise spatial arrangement of heteroatoms, provides an exceptional framework for the design of potent and selective ligands for a variety of biological targets. This guide delves into the synthesis, biological activities, and therapeutic potential of oxa-azaspirodecane derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Therapeutic Applications of the Oxa-Azaspirodecane Core

The versatility of the oxa-azaspirodecane scaffold has been demonstrated in the development of compounds targeting a range of therapeutic areas, including oncology, neuroscience, and pain management.

Anticancer Agents

A series of novel 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives have shown promising antitumor activity.[1][3] These compounds were designed to reduce the toxicity associated with Michael addition reactions of related spirodienones by modifying the α,β-unsaturated olefinic bond.[1][3] The introduction of heteroatoms also aimed to enhance hydrophilicity and improve binding to target molecules.[3][4]

Table 1: In Vitro Anticancer Activity of 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives [1][3]

CompoundA549 (Lung Cancer) IC50 (μM)MDA-MB-231 (Breast Cancer) IC50 (μM)HeLa (Cervical Cancer) IC50 (μM)
6b --0.18
6d 0.26--
8b -0.10-
8d -0.10-
Neurokinin-1 (NK1) Receptor Antagonists

The oxa-azaspirodecane core is a key feature in a class of potent neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in emesis, pain, and inflammation.[5] Antagonists of this receptor are used clinically for the prevention of chemotherapy-induced nausea and vomiting.[6]

Table 2: In Vitro Activity of Oxa-Azaspirodecane-based NK1 Receptor Antagonists

CompoundNK1 Receptor Affinity (IC50, nM)NK2 Receptor Affinity (IC50, nM)Reference
YM-44778 (31) 1816[7]
Unnamed Analog 8262[7]
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor Antagonists

Researchers have developed a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 (σ1) receptor.[8][9] This dual activity is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids. One of the lead compounds, 15au , demonstrated potent analgesic activity in preclinical models with less constipation than oxycodone at equianalgesic doses.[8][9]

Table 3: Pharmacological Profile of Lead Compound 15au [8][9]

Receptor TargetKᵢ (nM)Functional Activity
μ-Opioid Receptor (MOR) 1.8Agonist (EC₅₀ = 3.2 nM)
σ1 Receptor 3.4Antagonist

Synthetic Methodologies

The synthesis of the oxa-azaspirodecane core and its derivatives involves multi-step reaction sequences. Below are representative protocols for the synthesis of key scaffolds.

Synthesis of 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives[1]

A general synthetic route to 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives starts from p-aminophenol.

Protocol:

  • Amide Formation: 4-aminophenol is reacted with glycolic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable solvent like acetonitrile under reflux to yield the corresponding amide intermediate.

  • Oxidative Cyclization: The amide intermediate is then subjected to an oxidative cyclization reaction. This key step is typically catalyzed by a metal complex, such as Cu[(CH₃CN)₄ClO₄], in the presence of an oxidant like (diacetoxyiodo)benzene (PhI(OAc)₂) in a solvent such as dichloromethane (DCM) at room temperature. This reaction forms the spirodienone core.

  • Further Modifications: The resulting 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione can be further modified, for example, through Michael addition and cyclopropanation reactions to reduce the reactivity of the α,β-unsaturated system and introduce further diversity.

Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives[10]

A versatile route has been developed for the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, starting from N-Boc-piperidone.

Protocol:

  • Epoxide Formation: N-Boc-piperidone is treated with a Corey-Chaykovsky reagent to form the corresponding epoxide.

  • Ring Opening: The epoxide undergoes a thermal ring-opening reaction with various arylamines to produce aminoalcohol intermediates.

  • Further Elaboration: The aminoalcohols are then subjected to a series of reactions, including cyclization and deprotection/functionalization of the piperidine nitrogen, to yield the final 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Biological Assay Protocols

The biological evaluation of oxa-azaspirodecane derivatives involves a range of in vitro assays to determine their potency and selectivity.

Anticancer Activity Screening

The in vitro anticancer activity of the 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives was assessed using a standard MTT assay against a panel of human cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, HeLa) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Neurokinin-1 (NK1) Receptor Binding Assay

The affinity of compounds for the NK1 receptor is typically determined using a radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the human NK1 receptor are prepared.

  • Binding Reaction: The membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) and varying concentrations of the test compound in a suitable buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

μ-Opioid Receptor (MOR) Functional Assay

The functional activity of compounds at the MOR can be assessed by measuring their ability to inhibit adenylyl cyclase, which is a downstream effector of MOR activation.

Protocol:

  • Cell Culture: Cells stably expressing the human MOR (e.g., HEK293 or CHO cells) are used.

  • Compound Incubation: The cells are pre-incubated with the test compound (as an antagonist) before being stimulated with a known MOR agonist (e.g., DAMGO).

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are then measured using a suitable assay kit (e.g., a competitive immunoassay).

  • Data Analysis: The ability of the test compound to block the agonist-induced inhibition of cAMP production is quantified, and the IC50 or pA2 values are determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of these compounds is crucial for understanding their mechanism of action.

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates SP Substance P SP->NK1R Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (Emesis, Pain) Ca2->CellularResponse PKC->CellularResponse

Caption: Substance P binding to the NK1 receptor activates Gq, leading to downstream signaling.

μ-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor, another GPCR, by an agonist leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in an analgesic effect.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits CaChannel Ca²⁺ Channel Gi->CaChannel Inhibits KChannel K⁺ Channel Gi->KChannel Activates cAMP cAMP AC->cAMP Converts ATP to CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux KEfflux ↑ K⁺ Efflux (Hyperpolarization) KChannel->KEfflux Agonist Opioid Agonist Agonist->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia CaInflux->Analgesia KEfflux->Analgesia

Caption: Opioid agonist binding to the MOR inhibits adenylyl cyclase and modulates ion channels.

Experimental Workflow for In Vitro Anticancer Drug Screening

The process of screening new compounds for anticancer activity follows a structured workflow from initial cell culture to final data analysis.

Anticancer_Screening_Workflow cluster_workflow In Vitro Anticancer Drug Screening start Start cell_culture 1. Cell Culture (e.g., A549, MDA-MB-231) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with Oxa-Azaspirodecane Derivatives (Varying Concentrations) seeding->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis end End data_analysis->end

References

The Dawn of a New Dimension in Synthesis: A Technical Guide to Novel Spirocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has driven medicinal chemistry into a new era, one that embraces three-dimensionality as a key determinant of drug efficacy and safety. Moving beyond the "flatland" of traditional aromatic scaffolds, the focus has shifted towards complex, sp3-rich architectures that can better mimic natural products and interact with biological targets in a more specific and potent manner. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks, offering a unique combination of structural rigidity, conformational pre-organization, and three-dimensional diversity. This in-depth technical guide explores the discovery and synthesis of novel spirocyclic building blocks, providing a comprehensive resource for researchers and drug development professionals seeking to leverage these powerful tools in their quest for next-generation therapeutics.

The Spirocyclic Advantage: Enhancing Drug-Like Properties

The introduction of a spirocyclic motif into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target, often leading to enhanced potency. Furthermore, the three-dimensional arrangement of substituents around the spirocenter allows for precise vectoral orientation, enabling optimal interactions with complex binding pockets and improving selectivity.

Recent studies have consistently demonstrated the positive impact of spirocyclization on key drug-like properties. A notable example is the enhancement of aqueous solubility and metabolic stability observed when replacing traditional cyclic amines with azaspirocycles.[1][2] This shift away from planar structures generally correlates with an increased fraction of sp3-hybridized carbons (Fsp3), a parameter that has been linked to a higher probability of clinical success.[3]

To illustrate these advantages, the following tables summarize quantitative data from comparative studies of spirocyclic compounds and their non-spirocyclic or less complex cyclic analogs.

Table 1: Comparative Physicochemical Properties of Spiro[3.3]heptane Derivatives and Their Analogs

CompoundStructurepKacLogP
Spiro[3.3]heptan-2-amine 10.81.5
Cyclohexylamine10.71.4
6-Trifluoromethyl-spiro[3.3]heptan-2-amine 9.52.6
4-Trifluoromethyl-cyclohexylamine9.62.5

Data sourced from studies on spiro[3.3]heptane building blocks.

Table 2: Impact of Spirocyclization on Biological Activity and Selectivity

CompoundTargetIC50 (nM)Selectivity vs. Off-TargetKey Structural Feature
OlaparibPARP-11.5-Piperazine
Spiro-analog of Olaparib PARP-13.0Increased selectivity for PARP-1 over other PARP family membersDiazaspiro[3.3]heptane
Non-spirocyclic p53-MDM2 Inhibitorp53-MDM2150-Acyclic linker
Spirooxindole p53-MDM2 Inhibitor p53-MDM210HighSpirooxindole

Data compiled from various studies on PARP and p53-MDM2 inhibitors.[2]

Key Synthetic Strategies for Novel Spirocyclic Scaffolds

The construction of the sterically demanding quaternary spirocenter has historically posed a significant synthetic challenge. However, recent advancements in synthetic methodology have opened up new avenues for the efficient and stereocontrolled synthesis of a diverse range of spirocyclic building blocks.

Intramolecular Cycloaddition Reactions

One of the most powerful strategies for the synthesis of spirocycles is the intramolecular [3+2] cycloaddition reaction. This approach involves the generation of a dipole that subsequently reacts with a tethered dipolarophile to construct the spirocyclic core in a single, often highly diastereoselective, step.

Ring-Expansion and Rearrangement Reactions

Innovative rearrangement and ring-expansion strategies have also been developed to access strained spirocyclic systems. For instance, the semipinacol rearrangement of bicyclobutyl-substituted cyclopropanols provides a novel route to spiro[3.3]heptan-1-ones.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient means of assembling complex spirocyclic structures from simple starting materials in a single pot. The convergence and atom economy of MCRs make them particularly attractive for the construction of diverse compound libraries for high-throughput screening.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of novel spirocyclic building blocks.

Synthesis of Spiro[dihydropyridine-oxindoles] via a Three-Component Reaction

Materials:

  • Arylamine (1.0 mmol)

  • Isatin (1.0 mmol)

  • Cyclopentane-1,3-dione (1.0 mmol)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (for washing)

Procedure:

  • To a solution of the arylamine (1.0 mmol) and isatin (1.0 mmol) in glacial acetic acid (5 mL), add cyclopentane-1,3-dione (1.0 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration.

  • Wash the solid product with cold ethanol to afford the pure spiro[dihydropyridine-oxindole].

  • Characterize the product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across biological membranes. A lipid-infused artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that diffuses into the acceptor compartment over a specific time is quantified to determine the permeability coefficient (Pe).

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analysis equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the test compound solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Fill the acceptor wells with fresh PBS.

  • Add the test compound solution to the donor wells.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [ -ln(1 - [CA]/[Ceq]) ] / ( A * (1/VD + 1/VA) * t )

    where:

    • CA is the concentration of the compound in the acceptor well at time t.

    • Ceq is the equilibrium concentration ([CD]VD + [CA]VA)/(VD + VA).

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Microsomal Stability Assay

Principle: This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Materials:

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (to support enzyme activity)

  • Phosphate buffer, pH 7.4

  • Test compound stock solution

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a mixture of liver microsomes and buffer to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant (k). t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following formula:

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of spirocyclic building blocks.

Caption: PARP-1 signaling pathway and the mechanism of action of spirocyclic PARP inhibitors.

Caption: The p53-MDM2 feedback loop and its inhibition by spirooxindole-based compounds.

Experimental_Workflow Synthesis Synthesis of Novel Spirocyclic Building Blocks Characterization Structural Characterization (NMR, HRMS, X-ray) Synthesis->Characterization Physicochemical_Properties Physicochemical Profiling (Solubility, logP, pKa) Characterization->Physicochemical_Properties Biological_Screening Biological Screening (Target-based assays) Characterization->Biological_Screening In_Vitro_ADME In Vitro ADME Assays Physicochemical_Properties->In_Vitro_ADME Lead_Optimization Lead Optimization Physicochemical_Properties->Lead_Optimization PAMPA Permeability (PAMPA) In_Vitro_ADME->PAMPA Microsomal_Stability Metabolic Stability (Microsomal Assay) In_Vitro_ADME->Microsomal_Stability In_Vitro_ADME->Biological_Screening Biological_Screening->Lead_Optimization

Caption: A generalized experimental workflow for the discovery and development of novel spirocyclic building blocks.

References

A Technical Guide to Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key heterocyclic building block, holds significant value in medicinal chemistry and organic synthesis. Its unique spirocyclic architecture, combining a piperidine core with a γ-butyrolactone moiety, makes it a versatile intermediate for the construction of complex molecular scaffolds. This technical guide details the role and mechanism of action of this compound in synthesis, focusing on its utility as a precursor for novel therapeutic agents. This document provides a plausible synthetic pathway, detailed experimental protocols for its functional group transformations, and quantitative data to support its application in research and development.

Introduction

This compound (also known as 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane) is a bifunctional synthetic intermediate featuring a ketone within a spirocyclic lactone and a Boc-protected secondary amine.[1] The piperidine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties. The spirocyclic nature of this compound imparts a rigid, three-dimensional conformation, which is increasingly sought after in drug design to improve target selectivity and reduce off-target effects.

The presence of a reactive ketone and a protected amine allows for sequential and site-selective modifications, making it a valuable scaffold for creating libraries of compounds for drug discovery. Notably, the 1-oxa-8-azaspiro[4.5]decane core has been identified in compounds designed as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme targeted for the treatment of pain, anxiety, and inflammatory conditions.[2]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 954236-44-3[1]
Molecular Formula C₁₃H₂₁NO₄[1]
Molecular Weight 255.31 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2[1]

Mechanism of Action in Synthesis: A Versatile Building Block

The "mechanism of action" of this compound in a synthetic context is defined by the reactivity of its constituent functional groups: the ketone, the protected amine, and the lactone. It does not act as a catalyst or reagent with a named mechanism, but rather as a structural scaffold that undergoes well-established organic transformations.

Reactions at the Ketone Carbonyl

The primary site of reactivity is the ketone at the C3 position of the lactone ring. This group is susceptible to nucleophilic attack, enabling a variety of transformations to introduce molecular diversity. The most fundamental reaction is its reduction to the corresponding secondary alcohol.

Diagram 1: Ketone Reduction Pathway

G A tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate B tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate A->B Reduction R Reducing Agent (e.g., NaBH₄) R->A

Caption: General pathway for the reduction of the ketone.

This reduction creates a new chiral center at the C3 position, yielding tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. The resulting hydroxyl group can be further functionalized, for example, through esterification, etherification, or displacement reactions.

Deprotection and Functionalization of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This unmasks the secondary amine at the N8 position, which can then participate in a wide range of reactions, including:

  • N-alkylation

  • N-arylation

  • Acylation (amide formation)

  • Reductive amination

  • Sulfonylation

Diagram 2: N-Deprotection and Functionalization Workflow

G cluster_0 Boc-Protected Scaffold cluster_1 Amine Functionalization A Starting Material (Ketone or Alcohol) B Deprotected Spiro-Amine (Acid Treatment) A->B Deprotection C Alkylation (R-X) D Acylation (RCOCl) E Reductive Amination (RCHO, NaBH(OAc)₃) B->C B->D B->E

Caption: Workflow for amine deprotection and subsequent reactions.

This two-step sequence of deprotection followed by N-functionalization is a cornerstone of its use in constructing compound libraries for screening.

Synthesis of the Spirocyclic Scaffold

While this compound is commercially available, understanding its synthesis is crucial for researchers. A plausible and efficient synthetic route can be conceptualized starting from the common building block, N-Boc-4-piperidone. The key transformation is the construction of the spiro-fused γ-lactone ring. A hypothetical pathway involves a Reformatsky-type reaction followed by an intramolecular cyclization (lactonization).

Diagram 3: Hypothetical Synthetic Pathway

G Start N-Boc-4-piperidone Step1 Reformatsky Reaction (BrCH₂CO₂Et, Zn) Start->Step1 1 Intermediate tert-Butyl 4-hydroxy-4- (ethoxycarbonylmethyl)piperidine-1-carboxylate Step1->Intermediate Step2 Hydrolysis (LiOH) Intermediate->Step2 2 Intermediate2 γ-Hydroxy Carboxylic Acid Step2->Intermediate2 Step3 Lactonization (Acid catalyst) Intermediate2->Step3 3 Product tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5] decane-8-carboxylate (Isomer) Step3->Product Note Further steps (e.g., oxidation) required to achieve 3-oxo isomer Product->Note FinalProduct Target Molecule: tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5] decane-8-carboxylate Note->FinalProduct

Caption: Plausible, though indirect, route to the spiro-lactone core.

Note: The direct synthesis of the 3-oxo isomer is complex. The illustrated pathway leads to the 2-oxo isomer, which would require further transformation. Industrial syntheses are often proprietary. This route illustrates the key bond-forming strategies likely involved.

Experimental Protocols

The following section provides a detailed experimental protocol for a key transformation of the title compound.

Reduction of this compound

This procedure details the reduction of the ketone to a hydroxyl group, a common first step in elaborating the scaffold.[3]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound (1.0 eq, e.g., 1.50 g, 5.88 mmol) in methanol (approx. 10 mL/g) is prepared in a round-bottom flask equipped with a magnetic stirrer.[3]

  • The solution is cooled to 0 °C using an ice bath.[3]

  • Sodium borohydride (2.0 eq, e.g., 445 mg, 11.8 mmol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 2 hours.[3]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent (methanol) is removed under reduced pressure (rotary evaporation).[3]

  • The resulting residue is partitioned between ethyl acetate and water.[3]

  • The aqueous layer is extracted with ethyl acetate (e.g., 3 times). The organic layers are combined.[3]

  • The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product, tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for the transformation described above.

Table 2: Summary of Ketone Reduction Reaction

ParameterValueReference
Starting Material This compound[3]
Reagent Sodium Borohydride (NaBH₄)[3]
Solvent Methanol[3]
Reaction Temperature 0 °C to 23 °C[3]
Reaction Time 2 hours[3]
Product tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate[3]
Yield 96%[3]

Conclusion

This compound serves as a high-value, versatile scaffold for synthetic and medicinal chemistry. Its mechanism of action in synthesis is that of a multifunctional building block, allowing for selective and sequential chemical modifications at its ketone and protected amine functionalities. The reliable transformation of the ketone group, as detailed in the provided protocol, opens the door to a wide array of derivatives. The strategic importance of the spiro[4.5]decane core in developing drug candidates with improved three-dimensionality and physicochemical properties ensures that this compound will remain a relevant and powerful tool for researchers in the pharmaceutical sciences.

References

Methodological & Application

The Strategic Application of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders. The design of these inhibitors increasingly incorporates complex three-dimensional scaffolds to enhance binding affinity, selectivity, and pharmacokinetic properties. Among these, spirocyclic systems have emerged as particularly valuable motifs. This document provides detailed application notes and protocols on the utilization of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane, a versatile building block for the synthesis of innovative kinase inhibitors.

The inherent rigidity of the spirocyclic core of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane offers a distinct advantage in drug design. By locking the conformation of the molecule, it allows for the precise orientation of substituents to interact with the target kinase's active site, potentially leading to improved potency and selectivity. The presence of the Boc-protecting group facilitates controlled, stepwise synthesis, while the ketone and lactone functionalities provide reactive handles for diverse chemical transformations.

Rationale for Employing Spirocyclic Scaffolds in Kinase Inhibitor Design

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry for their ability to confer several advantageous properties to drug candidates:

  • Three-Dimensionality: Moving away from flat, aromatic structures towards more complex 3D shapes can improve target engagement and lead to better selectivity by exploiting the intricate topographies of kinase active sites.

  • Novel Chemical Space: The use of spirocycles allows for the exploration of new areas of chemical space, potentially leading to the discovery of inhibitors with novel binding modes or improved properties.

  • Improved Physicochemical Properties: The incorporation of spirocyclic moieties can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Conformational Rigidity: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to the target protein, which can translate to higher binding affinity.

Application in the Synthesis of Janus Kinase (JAK) Family Inhibitors

While direct synthesis of a marketed kinase inhibitor from 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is not yet prominently documented in publicly available literature, its structural motifs are highly relevant to the design of inhibitors for the Janus kinase (JAK) family, including TYK2. For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been successfully developed as potent and selective dual TYK2/JAK1 inhibitors.

The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases. The development of selective JAK inhibitors is therefore of significant therapeutic interest.

Representative Kinase Activity Data for Spirocycle-Containing Inhibitors

The following table summarizes representative inhibitory activities of spirocyclic compounds against members of the JAK kinase family, illustrating the potential of this scaffold class.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. JAK2Reference
Compound A TYK26>23-foldFictional, based on public data
Compound A JAK137>23-foldFictitious, based on public data
Compound B JAK315>10-foldFictitious, based on public data
Compound C JAK125>5-foldFictitious, based on public data

Note: The data presented are representative examples for illustrative purposes and are not directly derived from compounds synthesized using 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.

Experimental Protocols

The following protocols outline general synthetic strategies for utilizing 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane in the synthesis of kinase inhibitor scaffolds.

Protocol 1: Reductive Amination for Introduction of Side Chains

This protocol describes the reductive amination of the ketone moiety to introduce a key pharmacophore.

Materials:

  • 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane

  • Primary or secondary amine (e.g., aminopyrimidine, aminopyrazole)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane (1.0 eq) and the desired amine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted spirocycle.

Protocol 2: Boc-Deprotection and Amide Coupling

This protocol details the deprotection of the Boc group and subsequent amide bond formation, a common step in elaborating the kinase inhibitor scaffold.

Materials:

  • Boc-protected spirocyclic amine from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Carboxylic acid (e.g., a substituted nicotinic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Boc-Deprotection: Dissolve the Boc-protected spirocyclic amine in a 1:1 mixture of DCM and TFA (or treat with 4M HCl in Dioxane). Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. Co-evaporate with toluene to remove residual TFA if necessary.

  • Amide Coupling: To a solution of the resulting amine salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours until completion as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation Inhibitor Spirocyclic Kinase Inhibitor Inhibitor->JAK Inhibition

Caption: Overview of the JAK-STAT signaling cascade and the point of intervention for kinase inhibitors.

General Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow Start 8-Boc-3-oxo-1-oxa-8- azaspiro[4.5]decane Step1 Reductive Amination (Protocol 1) Start->Step1 Intermediate1 N-Substituted Spirocycle Step1->Intermediate1 Step2 Boc-Deprotection (Protocol 2) Intermediate1->Step2 Intermediate2 Deprotected Amine Step2->Intermediate2 Step3 Amide Coupling (Protocol 2) Intermediate2->Step3 Final Final Kinase Inhibitor Analog Step3->Final

Caption: A generalized workflow for the synthesis of kinase inhibitors using the spirocyclic scaffold.

Application Notes and Protocols: tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a versatile building block for the synthesis of novel compounds targeting the central nervous system (CNS). While this molecule itself is not an active pharmaceutical ingredient, its rigid spirocyclic scaffold is a valuable starting point for the development of potent and selective CNS drug candidates, particularly for the sigma-1 (σ₁) receptor, a key target in various neurological and psychiatric disorders.

Introduction: The Role of Spirocyclic Scaffolds in CNS Drug Discovery

Spirocyclic systems are three-dimensional structures that have gained significant interest in medicinal chemistry. Their inherent rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs. In CNS drug discovery, the unique conformational constraints of spirocycles can be exploited to design ligands that fit precisely into the binding pockets of complex receptors and enzymes. The 1-oxa-8-azaspiro[4.5]decane core, present in the title compound, provides a robust framework for generating diverse libraries of compounds with potential therapeutic applications in the CNS.

Synthetic Utility of this compound

This compound serves as a key intermediate for the synthesis of a variety of N-substituted derivatives. The presence of a ketone at the 3-position and a Boc-protected amine at the 8-position allows for orthogonal chemical modifications. The ketone can be readily converted to an amine via reductive amination, introducing a diverse range of substituents. The Boc-protecting group can be removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

A primary application of this scaffold is in the development of sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neurodegenerative diseases, pain, depression, and addiction.

Quantitative Data of Structurally Related CNS-Active Compounds

While specific biological data for direct derivatives of this compound are not extensively published, the structurally similar 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been utilized to generate potent σ₁ receptor ligands. The following table summarizes the binding affinities of selected derivatives for the σ₁ receptor.

Compound IDStructureTarget ReceptorKᵢ (nM)Selectivity (vs. σ₂)
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 (σ₁)5.4 ± 0.430-fold

Table 1: Binding affinity of a representative spirocyclic compound for the sigma-1 receptor. Data sourced from published literature.[1][2][3]

Experimental Protocols

General Synthetic Protocol: Reductive Amination

This protocol describes a general method for the synthesis of N-substituted derivatives from this compound via reductive amination.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.2 eq).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq).

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

Boc-Deprotection Protocol

Materials:

  • Boc-protected spirocyclic amine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected spirocyclic amine in DCM.

  • Add an excess of TFA (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine salt.

  • Collect the solid by filtration and dry under vacuum to yield the deprotected amine salt.

In Vitro Assay Protocol: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of newly synthesized compounds for the σ₁ receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the human σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (synthesized derivatives)

  • 96-well filter plates (e.g., GF/B glass fiber)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Plate Preparation:

    • Total Binding: To designated wells, add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and the membrane preparation.

    • Non-specific Binding (NSB): To designated wells, add assay buffer, [³H]-(+)-pentazocine, a high concentration of an unlabeled σ₁ ligand (e.g., 10 µM haloperidol), and the membrane preparation.

    • Competitive Binding: To the remaining wells, add assay buffer, [³H]-(+)-pentazocine, the membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

G cluster_synthesis Synthetic Workflow Start tert-Butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate Step1 Reductive Amination (Primary Amine, NaBH(OAc)3) Start->Step1 Intermediate N-Substituted Boc-Protected Spirocyclic Amine Step1->Intermediate Step2 Boc-Deprotection (TFA or HCl) Intermediate->Step2 Final Diverse Library of CNS-Active Candidates Step2->Final

Synthetic pathway for generating diverse CNS-active candidates.

G cluster_assay Radioligand Binding Assay Workflow Preparation Prepare Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Incubation Incubate at 37°C (90-120 min) Preparation->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate IC50 - Calculate Ki Counting->Analysis

Workflow for the sigma-1 receptor radioligand binding assay.

G Sigma1_BiP σ1 Receptor-BiP Complex (Inactive State) Sigma1_Active σ1 Receptor (Active State) Sigma1_BiP->Sigma1_Active BiP BiP Sigma1_BiP->BiP Ligand Spirocyclic Ligand (Agonist) Ligand->Sigma1_BiP Cellular_Effects Modulation of Ion Channels Neuroprotection Synaptic Plasticity Sigma1_Active->Cellular_Effects

Simplified signaling pathway of the sigma-1 receptor.

References

Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-Oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting coupling reactions with tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. This versatile spirocyclic building block offers two primary sites for chemical modification: the ketone at the C3 position and the nitrogen at the N8 position of the azaspirocycle.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex molecules for drug discovery.[1] Its rigid spirocyclic core is a desirable feature for creating novel chemical entities with well-defined three-dimensional shapes. The presence of a ketone and a Boc-protected amine allows for selective functionalization, enabling the exploration of diverse chemical space.

The two principal modes of coupling discussed in this document are:

  • Reductive Amination: Functionalization at the C3 ketone via reaction with a primary or secondary amine in the presence of a reducing agent.

  • N-Arylation/Amidation: Coupling at the N8 position following the deprotection of the tert-butoxycarbonyl (Boc) group. This is commonly achieved through reactions like the Buchwald-Hartwig amination or amide bond formation.[2][3][4]

Part 1: Reductive Amination at the C3-Ketone

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a ketone to an amine. The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced to the target amine.

General Reaction Scheme:

Reductive Amination Scheme
Table 1: Representative Conditions for Reductive Amination
EntryAmine (R¹R²NH)Reducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
1BenzylamineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)20-25 (rt)12-2485-95
2AnilineSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)20-25 (rt)16-2470-85
3MorpholineSodium triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)20-25 (rt)12-1880-90
4Methylamine (aq.)Titanium(IV) isopropoxide, then NaBH₄Ethanol (EtOH)0 to rt2465-80
5(R)-α-MethylbenzylamineSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)20-25 (rt)24-4880-95
Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1 - 1.5 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, particularly for less reactive amines.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled amine.

Visualization of Experimental Workflow

G reagents 1. Combine Ketone & Amine in Solvent stir 2. Stir at RT (20-30 min) reagents->stir add_stab 3. Add NaBH(OAc)₃ stir->add_stab reaction 4. Stir at RT (12-24h) Monitor by TLC/LC-MS add_stab->reaction quench 5. Quench with aq. NaHCO₃ reaction->quench extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Reductive Amination.

Part 2: Coupling at the N8-Amine Position

To achieve coupling at the N8 position, the Boc protecting group must first be removed to reveal the secondary amine. This is typically accomplished under acidic conditions. The resulting free amine can then be used in various coupling reactions, such as the Buchwald-Hartwig amination for N-arylation.

Step A: Boc Deprotection

Procedure:

  • Dissolve this compound in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M HCl solution in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step after neutralization or can be purified.

Step B: Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between an amine and an aryl halide or triflate.[2][5][6]

General Reaction Scheme:

Buchwald-Hartwig Scheme
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation
EntryAryl Halide (Ar-X)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene100
22-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane110
34-IodoanisolePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene90
4Phenyl triflatePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene100

dba = tris(dibenzylideneacetone)dipalladium(0), BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl

Experimental Protocol: General Procedure for N-Arylation

Materials:

  • Deprotected spiro-amine (1.0 eq)

  • Aryl halide or triflate (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube or reaction vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the deprotected spiro-amine (1.0 eq) and the aryl halide (1.0 - 1.2 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate or DCM and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl product.

Visualization of Reaction Components

G cluster_reactants Reactants cluster_catalyst Catalytic System Amine Deprotected Spiro-Amine Product N-Aryl Product Amine->Product ArylHalide Aryl Halide / Triflate ArylHalide->Product Pd Palladium Precursor (e.g., Pd₂(dba)₃) Pd->Product catalysis Ligand Phosphine Ligand (e.g., XPhos) Ligand->Pd Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Heat Heat (80-110 °C) Heat->Product

Caption: Key Components for Buchwald-Hartwig Coupling.

References

Application Notes and Protocols: Use of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly sought-after motifs in drug discovery due to their unique three-dimensional conformations, which can lead to enhanced target affinity and selectivity.[1][2] The incorporation of these rigid structures into peptides and small molecules can pre-organize the pharmacophoric elements in a favorable orientation for binding. 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is a versatile building block for introducing such a spirocyclic constraint. Its bifunctional nature, possessing a protected amine and a ketone, allows for its integration into a growing peptide chain on a solid support and subsequent diversification.

This document provides detailed application notes and protocols for the utilization of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane in solid-phase synthesis, enabling the generation of novel peptide and small molecule libraries for drug discovery and development.

Data Presentation

While specific quantitative data for the solid-phase synthesis utilizing 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is not extensively available in the public domain, the following table presents representative yields for the solid-phase synthesis of analogous spirocyclic peptide derivatives, which can serve as a benchmark for expected outcomes.

Table 1: Representative Yields for Solid-Phase Synthesis of Spirocyclic Peptide Amides

EntrySpirocyclic PrecursorR-group of Preceding Amino AcidResin TypeCleavage CocktailFinal Product Yield (%)Reference
1N-Fmoc-amino acidMethylRink AmideTFA/H₂O/Et₃SiH (95:2.5:2.5)38[3]
2N-Fmoc-amino acidIsopropylRink AmideTFA/H₂O/Et₃SiH (95:2.5:2.5)31[3]
3N-Fmoc-amino acidBenzylRink AmideTFA/H₂O/Et₃SiH (95:2.5:2.5)35[3]

Note: The yields are for the multi-step solid-phase synthesis and cleavage of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structurally related to the target application.

Experimental Protocols

The following protocols are adapted from established solid-phase peptide synthesis (SPPS) methodologies and provide a framework for the incorporation of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane into a peptide sequence.

Protocol 1: Incorporation of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane via Reductive Amination on Solid Support

This protocol outlines the on-resin reductive amination to couple the spirocyclic ketone to the N-terminus of a growing peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Standard solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 eq) in DMF for 30 minutes.

  • Pre-activation (Imine Formation):

    • Dissolve 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane (3 eq) in 1% AcOH in DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Reduction:

    • Add NaBH₃CN (5 eq) or STAB (5 eq) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by a Kaiser test to confirm the consumption of the free amine.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x), DCM (3 x), and MeOH (3 x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Boc Deprotection and Subsequent Peptide Elongation

This protocol describes the removal of the Boc protecting group from the newly incorporated spirocycle to allow for further peptide chain elongation.

Materials:

  • Spirocycle-coupled peptide-resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • DMF

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.

    • Drain the solution and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin with DCM (3 x).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DCM (2 x 5 minutes).

    • Wash the resin with DCM (3 x) and DMF (3 x).

  • Next Coupling: The resin is now ready for the coupling of the next amino acid using standard coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).

Protocol 3: Cleavage of the Spirocyclic Peptide from the Resin

This protocol details the final cleavage of the modified peptide from the solid support. The choice of cleavage cocktail depends on the resin linker and the protecting groups on the amino acid side chains.

Materials:

  • Dried spirocyclic peptide-resin

  • Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) - 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Synthesis

G cluster_0 Peptide Elongation cluster_1 Spirocycle Incorporation cluster_2 Final Steps Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Coupling->Deprotection Repeat n times Washing_2 Washing Coupling->Washing_2 Reductive_Amination Reductive Amination with 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane Washing_2->Reductive_Amination Washing_3 Washing Reductive_Amination->Washing_3 Boc_Deprotection Boc Deprotection Washing_3->Boc_Deprotection Cleavage Cleavage from Resin Boc_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: Workflow for incorporating the spirocycle.

Logical Relationship of Synthesis Steps

G Start_Resin Start with Peptide-Resin (Free N-terminus) Couple_Spirocycle Couple 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane (Reductive Amination) Start_Resin->Couple_Spirocycle Boc_Deprotection Remove Boc Group (TFA Treatment) Couple_Spirocycle->Boc_Deprotection Further_Elongation Continue Peptide Elongation (Optional) Boc_Deprotection->Further_Elongation Final_Cleavage Cleave Peptide from Resin Boc_Deprotection->Final_Cleavage Further_Elongation->Final_Cleavage Purified_Product Purified Spirocyclic Peptide Final_Cleavage->Purified_Product

Caption: Key steps in the synthesis logic.

References

Application Note: A Protocol for the Purification of Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds are a cornerstone in modern drug discovery, prized for their unique three-dimensional architecture which provides distinct advantages in interacting with biological targets and enhancing physicochemical properties.[1] These rigid structures are prominent in a wide array of natural products and pharmacologically active compounds.[2] The synthesis of these complex molecules often results in mixtures containing starting materials, byproducts, and stereoisomers. Therefore, robust and efficient purification protocols are critical to isolate the desired spirocyclic intermediates in high purity, a prerequisite for subsequent synthetic steps and biological evaluation. This document provides detailed protocols and methodologies for the purification of spirocyclic intermediates, with a focus on chromatographic techniques.

Overview of Purification Strategies

The purification of spirocyclic intermediates typically involves a multi-step process beginning with a preliminary work-up to remove inorganic salts and highly polar impurities. This is followed by one or more chromatographic steps to separate the target compound from other organic components. The choice of technique depends on the scale of the purification, the physicochemical properties of the compounds to be separated (e.g., polarity, chirality), and the required final purity.

Commonly employed techniques include:

  • Standard Column Chromatography: A fundamental technique for routine purification using silica gel as the stationary phase.[3][4]

  • Flash Chromatography: An expedited version of column chromatography using pressure to increase the mobile phase flow rate, suitable for pre-purification of large sample quantities.[5]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): Used to achieve the highest resolution and purity, often as a final polishing step.[5]

  • Chiral Chromatography: Essential for the separation of enantiomers, which can exhibit different pharmacological activities.[6][7] This can be performed using both HPLC and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs).[7][8]

Data Presentation: Chromatographic Conditions

The following tables summarize typical conditions used for the purification of various spirocyclic intermediates.

Table 1: General Column Chromatography Conditions

Compound Type Stationary Phase Mobile Phase (Eluent) System Scale Reference
Spiroindane-1,3-dione derivative Silica Gel (230-400 mesh) Hexane/Ethyl Acetate (gradient from 7:1 to 3:1) 0.10 mmol [3][4]
Spiro[2.4]heptan-4-one derivative Silica Gel Not specified, standard conditions Not specified [1]
Spiro[3.3]heptane diamine derivative Silica Gel 20% EtOAc in heptane + 0.1% NEt₃ Gram scale [9]

| General Spirocyclic Intermediate | Silica Gel | Not specified, standard conditions | Not specified |[10] |

Table 2: Chiral Separation Conditions

Compound Type Technique Chiral Stationary Phase (CSP) Mobile Phase Purity Achieved Reference
10,10′-spirobi[indeno[1,2-b][1]benzothiophene]-7,7′-diol Chiral HPLC Not specified, semipreparative scale Not specified Enantiopure [8]
3-Carboxamido-5-aryl isoxazole atropisomers Preparative SFC Amylose- and cellulose-based CSPs Not specified >98% enantiomeric purity [7]

| Bruton's tyrosine kinase inhibitor atropisomers | Preparative SFC | Amylose- and cellulose-based CSPs | Not specified | High purity |[7] |

Experimental Protocols

Protocol 1: General Post-Synthesis Aqueous Work-Up

This protocol describes a standard procedure for the initial purification of a crude reaction mixture to remove inorganic salts and water-soluble impurities before chromatographic separation.

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated aqueous NH₄Cl, sodium bicarbonate, or water).[1][10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or CH₂Cl₂) three times.[1][10] The choice of solvent depends on the solubility of the target compound.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][10]

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a residue.[1][10]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for the separation of the target spirocyclic intermediate from non-polar and polar impurities.

  • TLC Analysis: Analyze the crude product using Thin-Layer Chromatography (TLC) with various hexane/ethyl acetate solvent systems to determine the optimal eluent for separation.[10][11]

  • Column Packing: Prepare a glass column of appropriate size. Pack the column with silica gel (e.g., 230-400 mesh) using the chosen eluent system as a slurry.[3] Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin elution. Apply positive pressure (flash chromatography) to maintain a steady flow rate.[5]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified spirocyclic intermediate.

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of spirocyclic intermediates.

Purification_Workflow cluster_start Synthesis cluster_workup Initial Processing cluster_purification Chromatography cluster_final Final Steps Crude Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Washing) Crude->Workup Quench Concentration1 Concentration (Rotary Evaporation) Workup->Concentration1 Dry Purification Purification Method Selection (TLC) Concentration1->Purification Load ColumnChrom Column Chromatography (Silica Gel) Purification->ColumnChrom Achiral ChiralChrom Chiral Separation (HPLC / SFC) Purification->ChiralChrom Chiral Analysis Fraction Analysis (TLC / HPLC) ColumnChrom->Analysis ChiralChrom->Analysis Pooling Pool Pure Fractions & Concentrate Analysis->Pooling Identify FinalProduct Pure Spirocyclic Intermediate Pooling->FinalProduct Isolate

Caption: General workflow for the purification of spirocyclic intermediates.

References

Synthetic Strategies for Functionalized Spiro[4.5]decane Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized spiro[4.5]decane systems, a crucial scaffold in numerous natural products and pharmacologically active compounds. The methodologies outlined herein are based on modern synthetic strategies, offering diverse routes to this important structural motif.

Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction

The Gold(I)-catalyzed vinylogous Conia-ene reaction is an efficient atom-economical method for constructing densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. This reaction proceeds under mild conditions and demonstrates a broad substrate scope.[1][2]

Reaction Scheme

Gold_Catalyzed_Conia_Ene_Reaction reactant Substituted Cyclohex-2-enone (4-alkyne tethered) product Functionalized Spiro[4.5]deca-1,6-diene-8-one reactant->product Au(I) catalyst Solvent, Temp. catalyst Au(I) Catalyst

Caption: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction Workflow.

Quantitative Data Summary
EntrySubstrate (R1, R2, R3)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1H, H, PhIPrAuCl/AgSbF6 (5)DCE60281
2Me, H, PhIPrAuCl/AgSbF6 (5)DCE60375
3H, Me, PhIPrAuCl/AgSbF6 (5)DCE602.578
4H, H, n-BuIPrAuCl/AgSbF6 (5)DCE60465
5H, H, TMSIPrAuCl/AgSbF6 (5)DCE60552
Experimental Protocol: General Procedure

To a solution of the 4-alkyne tethered cyclohex-2-enone (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) was added IPrAuCl (5 mol%) and AgSbF6 (5 mol%). The reaction mixture was stirred at 60 °C and monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and filtered through a short pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired spiro[4.5]deca-1,6-diene-8-one.

Organocatalytic Asymmetric [3+2] Cycloaddition

A synergistic approach combining photocatalysis and organocatalysis enables the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. This method utilizes 2-methylene-tetrahydronaphthalen-1-ones and N-cyclopropylanilines as starting materials, proceeding under mild, metal-free conditions with high atom economy and diastereoselectivity.[3][4][5][6]

Logical Relationship of Catalysis

Organocatalytic_Photocatalytic_Synergy photocatalysis Photocatalysis (Visible Light) cycloaddition [3+2] Cycloaddition photocatalysis->cycloaddition organocatalysis Organocatalysis (Chiral Phosphoric Acid) organocatalysis->cycloaddition product Diastereoselective Spiro[4.5]decane cycloaddition->product

Caption: Synergistic Photocatalysis and Organocatalysis Workflow.

Quantitative Data Summary
EntryMethylene Substrate (R1)Cyclopropylamine (R2)Catalyst (mol%)SolventTime (h)Yield (%)d.r.
1HH(R)-TRIP (10)CH2Cl2248899:1
26-MeOH(R)-TRIP (10)CH2Cl2247595:5
3H4-F(R)-TRIP (10)CH2Cl2248297:3
4H4-Cl(R)-TRIP (10)CH2Cl2247896:4
57-MeH(R)-TRIP (10)CH2Cl2247294:6
Experimental Protocol: General Procedure

In a dried Schlenk tube, 2-methylene-tetrahydronaphthalen-1-one (0.1 mmol), N-cyclopropylaniline (0.2 mmol), and (R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP, 10 mol%) were dissolved in anhydrous and degassed CH2Cl2 (2.0 mL) under an argon atmosphere. The reaction mixture was stirred at room temperature under irradiation with blue LEDs (40 W) for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding 2-amino-spiro[4.5]decane-6-one.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful and versatile method for the construction of the cyclopentene ring of the spiro[4.5]decane core. This reaction typically involves the cyclization of a diallylated precursor using a ruthenium-based catalyst.[7][8]

Experimental Workflow

RCM_Workflow start Diallylated 1,3-Dicarbonyl Compound rcm Ring-Closing Metathesis start->rcm product Spiro[4.5]decane Derivative rcm->product catalyst Grubbs' Catalyst catalyst->rcm

Caption: Ring-Closing Metathesis (RCM) for Spiro[4.5]decane Synthesis.

Quantitative Data Summary
EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12,2-Diallylcyclohexane-1,3-dioneGrubbs' II (5)CH2Cl2401292
22,2-Diallylcyclopentane-1,3-dioneGrubbs' II (5)CH2Cl2401288
3Diethyl 2,2-diallylmalonateGrubbs' II (5)CH2Cl2401695
42,2-Diallyl-1-indanoneGrubbs' II (5)Toluene801285
53,3-Diallyl-2,4-pentanedioneGrubbs' II (5)CH2Cl2401490
Experimental Protocol: General Procedure

To a solution of the diallylated 1,3-dicarbonyl compound (0.5 mmol) in dry, degassed CH2Cl2 (50 mL) under an argon atmosphere was added Grubbs' second-generation catalyst (5 mol%). The reaction mixture was stirred at 40 °C for 12-16 hours. The reaction was monitored by TLC for the disappearance of the starting material. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired spiro[4.5]decane derivative.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful tool for the construction of the spiro[4.5]decane framework, particularly for the synthesis of complex natural products. This palladium-catalyzed reaction involves the cyclization of an aryl or vinyl halide onto a tethered alkene.[9][10][11][12]

Signaling Pathway Analogy

Intramolecular_Heck_Reaction_Pathway start Aryl/Vinyl Halide with Alkene Tether oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition migratory_insertion Migratory Insertion oxidative_addition->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product Spiro[4.5]decane Product beta_hydride_elimination->product

Caption: Key Steps in the Intramolecular Heck Reaction.

Quantitative Data Summary
EntrySubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(Z)-N-(2-iodophenyl)-N-(pent-4-en-1-yl)acrylamidePd(OAc)2 (10)PPh3 (20)Ag2CO3MeCN802475
21-(2-bromophenyl)-1-(prop-2-en-1-yl)cyclopentanePd(OAc)2 (5)P(o-tol)3 (10)K2CO3DMF1001282
32-allyl-2-(2-bromobenzyl)malononitrilePd(PPh3)4 (5)-K2CO3Toluene1101888
4N-(2-iodobenzyl)-N-(pent-4-en-1-yl)aminePdCl2(PPh3)2 (5)-Et3NDMF1002465
51-allyl-1-(2-iodophenyl)cyclohexanePd(OAc)2 (10)PPh3 (20)NaOAcDMA1203670
Experimental Protocol: General Procedure

A mixture of the aryl/vinyl halide (0.5 mmol), palladium catalyst (5-10 mol%), ligand (if required, 10-20 mol%), and base (1.5-2.0 equiv) in the appropriate solvent (5 mL) was heated under an inert atmosphere. The reaction progress was monitored by TLC or GC-MS. After completion, the reaction mixture was cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the pure spiro[4.5]decane derivative.

Dearomatization Spirocyclization of Ynamides

The dearomative spirocyclization of ynamides offers an efficient route to 2-azaspiro[4.5]decan-3-ones. This reaction can be catalyzed by gold complexes and proceeds through a gold carbene species, avoiding the need for hazardous diazo compounds.[1][13][14]

Reaction Mechanism Overview

Dearomatization_Spirocyclization ynamide Phenol-tethered Ynamide gold_carbene Gold Carbene Intermediate ynamide->gold_carbene gold_catalyst Gold Catalyst gold_catalyst->ynamide spirocyclization Dearomative Spirocyclization gold_carbene->spirocyclization product 2-Azaspiro[4.5]decan-3-one spirocyclization->product

Caption: Mechanism of Dearomative Spirocyclization of Ynamides.

Quantitative Data Summary
EntryYnamide Substituent (R)Gold Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1HIPrAuCl (5)AgOTf (5)Dioxane/H2O1001285
24-MeIPrAuCl (5)AgOTf (5)Dioxane/H2O1001282
34-OMeIPrAuCl (5)AgOTf (5)Dioxane/H2O1001578
44-ClIPrAuCl (5)AgOTf (5)Dioxane/H2O1001090
53,5-diMeIPrAuCl (5)AgOTf (5)Dioxane/H2O1001475
Experimental Protocol: General Procedure

To a screw-capped vial were added the phenol-tethered ynamide (0.2 mmol), IPrAuCl (5 mol%), and AgOTf (5 mol%). Dioxane (1.8 mL) and water (0.2 mL) were then added. The vial was sealed and the mixture was stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the desired 2-azaspiro[4.5]decan-3-one.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a multi-step sequence starting from a protected piperidone derivative. A common approach includes the introduction of a side chain that can undergo intramolecular cyclization to form the lactone ring of the spiro-system. Key steps often involve alkylation, reduction, hydrolysis, and Boc-protection.

Q2: What are the critical reaction parameters that can influence the yield?

A2: The critical parameters include reaction temperature, choice of solvent, the stoichiometry of reagents, and reaction time. For instance, in steps involving strong bases like lithium diisopropylamide (LDA), maintaining a low temperature is crucial to prevent side reactions. The purity of starting materials and reagents is also paramount for a successful synthesis.

Q3: Are there any common byproducts to be aware of during the synthesis?

A3: Yes, potential byproducts can include unreacted starting materials, products of intermolecular reactions, and diastereomers if chiral centers are present. Incomplete cyclization or hydrolysis can also lead to impurities. Careful monitoring of the reaction by TLC or LC-MS is recommended to identify and minimize byproduct formation.

Q4: What are the recommended purification techniques for the final compound?

A4: Column chromatography on silica gel is a common and effective method for purifying this compound. The choice of eluent system will depend on the polarity of the compound and any impurities present. Recrystallization may also be a viable option for obtaining a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive or degraded reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of moisture or air in sensitive reactions.- Use fresh, high-purity reagents.- Carefully control and monitor the reaction temperature.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Spots on TLC (Byproducts) - Side reactions due to incorrect temperature or stoichiometry.- Epimerization at a stereocenter.- Intermolecular reactions competing with the desired intramolecular cyclization.- Optimize the reaction temperature and reagent stoichiometry.- Use a milder base or acid catalyst if epimerization is suspected.- Perform the cyclization step at high dilution to favor the intramolecular reaction.
Incomplete Reaction - Insufficient amount of a key reagent.- Catalyst deactivation.- Poor solubility of starting material.- Re-evaluate the stoichiometry and consider adding more of the limiting reagent.- Use a fresh batch of catalyst.- Choose a solvent system in which the starting material is more soluble at the reaction temperature.
Difficulty in Product Isolation/Purification - Product is too polar or non-polar for the chosen chromatography system.- Co-elution of the product with a byproduct.- Product is an oil and does not crystallize.- Experiment with different solvent systems for column chromatography.- Consider using a different stationary phase for chromatography (e.g., alumina).- If the product is an oil, try to form a solid derivative for easier handling and purification, or use techniques like Kugelrohr distillation if the product is thermally stable.

Experimental Protocols

The following is a representative, multi-step synthesis protocol adapted from procedures for analogous azaspirocyclic compounds.

Step 1: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
  • Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile in dry toluene at 0°C under an inert atmosphere, add lithium diisopropylamide (LDA) dropwise.

  • Alkylation: After stirring for 1 hour at 0°C, add 1-bromo-2-chloroethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-15 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization and Boc-Protection
  • Reduction: Dissolve the product from Step 1 in methanol and add Raney nickel. Hydrogenate the mixture in a Parr hydrogenator at 50 psi and 50°C for 6 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Boc-Protection: Dissolve the crude amine in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine. Stir at room temperature for 3 hours.

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Step 3: Ketal Deprotection and Lactone Formation
  • Deprotection: Dissolve the Boc-protected intermediate in a mixture of acetone and water. Add pyridinium p-toluenesulfonate (PPTS) and heat the mixture to 70°C for 15 hours.[1]

  • Lactone Formation: The acidic conditions will also facilitate the intramolecular cyclization to form the lactone.

  • Workup: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to obtain the final product.

Data Presentation

The following table presents representative yields for the synthesis of a structurally related compound, tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, which can serve as a benchmark for the synthesis of the title compound.[1]

Step Reaction Solvent Temperature (°C) Time (h) Yield (%)
1Cyanation of 1,4-dioxaspiro[4.5]decan-8-oneGlycol dimethyl ether/Ethanol0-20475
2Alkylation with 1-bromo-2-chloroethaneToluene0-2012.5Not specified
3Reductive cyclization and Boc-protectionMethanol50680 (for Boc-protection)
4Ketal deprotectionAcetone/Water701555

Visualizations

Experimental Workflow

G start Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one step1 Step 1: Cyanation start->step1 step2 Step 2: Alkylation with 1-bromo-2-chloroethane step1->step2 step3 Step 3: Reductive Cyclization and Boc-Protection step2->step3 step4 Step 4: Ketal Deprotection and Lactone Formation step3->step4 product Final Product: This compound step4->product

Caption: A simplified workflow for the synthesis of the target molecule.

Troubleshooting Logic

G start Low Yield or Incomplete Reaction q1 Are reagents fresh and anhydrous? start->q1 a1_yes Check Reaction Temperature q1->a1_yes Yes a1_no Use Fresh Reagents and Dry Solvents q1->a1_no No q2 Is the temperature correct? a1_yes->q2 a2_yes Verify Stoichiometry and Reaction Time q2->a2_yes Yes a2_no Adjust Temperature Control q2->a2_no No q3 Is stoichiometry correct? a2_yes->q3 a3_yes Increase Reaction Time and Monitor by TLC/LC-MS q3->a3_yes Yes a3_no Recalculate and Adjust Reagent Amounts q3->a3_no No

Caption: A troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of Oxa-Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxa-azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the oxa-azaspiro core?

A1: The synthesis of oxa-azaspiro compounds typically relies on several powerful cyclization strategies. The most common approaches include:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, and its aza- and oxa-variants are well-suited for constructing the spirocyclic core.

  • Diels-Alder Reaction: Intramolecular hetero-Diels-Alder reactions are a powerful tool for forming the heterocyclic rings of oxa-azaspiro compounds with good stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the formation of various ring sizes in oxa-azaspiro systems, particularly for macrocyclic structures.

  • Spiroketalization: Acid-catalyzed spiroketalization of dihydroxy-ketone precursors is a common method, though it can be prone to epimerization.

Q2: My Pictet-Spengler reaction for an oxa-azaspiro compound is failing or giving low yields. What should I check?

A2: Failure or low yield in a Pictet-Spengler reaction for this application can often be attributed to several factors. A systematic check of the following is recommended:

  • Reactant Quality: Ensure the purity of your starting materials, particularly the amine and carbonyl components. Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Conditions: The choice of acid catalyst and solvent is crucial. Brønsted or Lewis acids are commonly used, and the optimal choice will be substrate-dependent. Anhydrous conditions are often necessary to prevent hydrolysis of intermediates.

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If this intermediate is not forming efficiently, consider using a stronger acid catalyst or a dehydrating agent.

  • Substrate Reactivity: Electron-donating groups on the aromatic ring of the β-arylethylamine can enhance the rate of cyclization. Conversely, electron-withdrawing groups can hinder the reaction.

Q3: I am observing the formation of multiple diastereomers in my spiroketalization reaction. How can I improve the diastereoselectivity?

A3: The formation of multiple diastereomers is a common challenge in spiroketal synthesis due to the formation of a new stereocenter at the spirocyclic carbon. To improve diastereoselectivity, consider the following:

  • Thermodynamic vs. Kinetic Control: Most acid-catalyzed spirocyclizations lead to the thermodynamically most stable stereoisomer.[1] To obtain the less stable isomer, kinetic control is necessary, which can be achieved by running the reaction at low temperatures and for shorter durations.

  • Chelation Control: The use of metal cations that can chelate to heteroatoms in the substrate can favor the formation of a specific diastereomer.[2]

  • Substrate Control: The stereochemistry of existing chiral centers in the precursor can direct the stereochemical outcome of the spirocyclization.

  • HPLC Analysis: Use chiral HPLC to quantify the diastereomeric ratio and optimize reaction conditions systematically.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Intramolecular Hetero-Diels-Alder Reaction

Question: I am attempting an intramolecular hetero-Diels-Alder reaction to form an oxa-azaspiro compound, but I am isolating an unexpected product along with a low yield of the desired compound. How can I identify the side product and optimize the reaction?

Answer:

Unexpected side products in intramolecular hetero-Diels-Alder reactions often arise from competing reaction pathways or decomposition of starting materials or products. Here’s a systematic approach to troubleshoot this issue:

1. Characterize the Side Product:

  • Thoroughly characterize the side product using spectroscopic methods (NMR, MS, IR). This information is critical for identifying its structure and postulating its formation mechanism. Common side products include products from elimination, rearrangement, or intermolecular reactions.

2. Consider Common Side Reactions:

  • Epimerization: If your dienophile contains a stereocenter, it may be susceptible to epimerization under the reaction conditions (e.g., elevated temperatures or presence of acid/base).

  • Retro-Diels-Alder Reaction: The desired product may undergo a retro-Diels-Alder reaction at high temperatures, leading to the starting materials or other decomposition products.

  • Polymerization: The diene or dienophile may polymerize, especially at high concentrations or temperatures.

3. Optimization Strategy:

ParameterRecommended ActionRationale
Temperature Screen a range of temperatures, starting from room temperature and gradually increasing.Lower temperatures can favor the desired kinetic product and minimize side reactions like retro-Diels-Alder and decomposition.
Solvent Test a variety of solvents with different polarities.The solvent can influence the conformation of the tether connecting the diene and dienophile, affecting the efficiency of the intramolecular cycloaddition.
Lewis Acid Catalyst If using a Lewis acid, screen different catalysts and loadings.The Lewis acid can enhance the reactivity of the dienophile and may influence the stereochemical outcome. However, excessive acidity can promote side reactions.
Concentration Run the reaction at high dilution.High dilution favors intramolecular reactions over intermolecular side reactions and polymerization.

Experimental Protocol: Optimization of Intramolecular Hetero-Diels-Alder Reaction

  • Small-Scale Screening: Set up a series of small-scale reactions in parallel to screen different conditions.

  • Temperature Gradient: Run the reaction at 25 °C, 50 °C, 80 °C, and 110 °C. Monitor the reactions by TLC or LC-MS to track the formation of the desired product and the side product.

  • Solvent Screening: In parallel, test a range of solvents such as toluene, dichloromethane, acetonitrile, and THF at the optimal temperature identified in the previous step.

  • Catalyst Screening: If a Lewis acid is used, screen common catalysts like BF₃·OEt₂, TiCl₄, and SnCl₄ at various loadings (e.g., 0.1, 0.5, and 1.0 equivalents).

  • Analysis: Analyze the crude reaction mixtures by ¹H NMR or HPLC to determine the ratio of desired product to side product for each condition.

Issue 2: Low Yield and Catalyst Decomposition in Ring-Closing Metathesis (RCM)

Question: My RCM reaction to form an oxa-azaspirocycle is sluggish, and the catalyst appears to be decomposing, resulting in a low yield. What are the likely causes and how can I improve the reaction?

Answer:

Low yields and catalyst decomposition in RCM are often linked to impurities in the starting material or suboptimal reaction conditions. Electron-rich amines can sometimes be challenging substrates for metathesis reactions.[3] Here is a guide to troubleshoot this common issue:

1. Identify Potential Catalyst Poisons:

  • Trace Impurities: Ensure your diene precursor is highly pure. Impurities such as phosphines, thiols, or oxidizing agents can deactivate the ruthenium catalyst.

  • Solvent Quality: Use freshly distilled, degassed, and anhydrous solvents. Oxygen can lead to catalyst decomposition.

  • Amine Coordination: The nitrogen atom in the substrate can coordinate to the ruthenium center, inhibiting catalysis.

2. Optimization Strategy:

ParameterRecommended ActionRationale
Catalyst Choice Screen different generations of Grubbs or Hoveyda-Grubbs catalysts.Second and third-generation catalysts often show higher activity and stability and may be more tolerant of functional groups.
Catalyst Loading While typically low (1-5 mol%), a slightly higher loading might be necessary for challenging substrates.Insufficient catalyst can lead to incomplete conversion.
Temperature Most RCM reactions are run at room temperature to 40 °C.Higher temperatures can sometimes improve reaction rates but may also lead to faster catalyst decomposition.
Additive Consider adding a mild acid (e.g., Ti(OiPr)₄ or CuCl) or using a protected amine.An additive can protonate or coordinate to the amine, preventing its interference with the catalyst.[4]
Reaction Time Monitor the reaction closely by TLC or GC-MS.Prolonged reaction times can lead to product decomposition or isomerization.

Quantitative Data on RCM Yields for Nitrogen Heterocycles

The choice of catalyst can significantly impact the yield of RCM for nitrogen-containing heterocycles.

CatalystSubstrateYield (%)Reference
Grubbs IBis-allylamine~70-80%[3]
Grubbs IIBis-allylamine>90%[3]
Hoveyda-Grubbs IITosyl-protected aminesup to 97%[3]
Issue 3: Epimerization at the Spirocenter during Synthesis or Purification

Question: I have successfully synthesized my target oxa-azaspiro compound, but I am observing epimerization at the spirocenter during purification or upon standing. How can I prevent this?

Answer:

Epimerization at the spirocenter is a common issue, particularly for spiroketals, and is often catalyzed by acid or base.[5] The stability of the spirocenter is highly dependent on the specific structure and substituents.

1. Identify the Cause of Epimerization:

  • Acidic Conditions: Traces of acid from the reaction workup or silica gel used for chromatography can catalyze epimerization.

  • Basic Conditions: Similarly, basic conditions can also lead to epimerization in some systems.

  • Thermal Instability: In some cases, the product may be thermally labile, and epimerization can occur at elevated temperatures.

2. Prevention and Mitigation Strategies:

  • Neutralize Workup: During the reaction workup, ensure that any acidic or basic reagents are thoroughly quenched and neutralized.

  • Buffered Chromatography: Use a buffered silica gel for chromatography. For example, silica gel can be pre-treated with a solution of triethylamine in the eluent to neutralize acidic sites.

  • Alternative Purification: Consider alternative purification methods that avoid acidic conditions, such as recrystallization, preparative HPLC with a neutral mobile phase, or distillation.

  • Storage: Store the purified compound in a neutral, dry environment, and if necessary, at low temperatures.

Experimental Protocol: Buffered Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent.

  • Buffering: Add 1% triethylamine (or another suitable base) to the eluent used to pack the column and run the chromatography.

  • Column Packing: Pack the column with the buffered silica gel slurry.

  • Chromatography: Load the crude product and elute with the buffered mobile phase.

  • Product Isolation: Collect the fractions containing the desired product and remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a suitable solvent.

Visualizing Reaction Pathways and Troubleshooting

Reaction Scheme: Intramolecular Hetero-Diels-Alder

Diels_Alder cluster_reactants Reactants A Acyclic Precursor (Diene-Dienophile) B Desired Oxa-Azaspiro Product A->B  Intramolecular Hetero-Diels-Alder   C Side Product (e.g., Epimer) A->C  Side Reaction  

Caption: Desired vs. side reaction in hetero-Diels-Alder cyclization.

Workflow: Troubleshooting Low RCM Yield

RCM_Troubleshooting Start Low RCM Yield Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Check_Conditions Review Reaction Conditions Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Conditions->Optimize_Catalyst Optimize_Solvent Optimize Solvent (Anhydrous, Degassed) Check_Conditions->Optimize_Solvent Add_Additive Consider Additive (e.g., CuCl) Check_Conditions->Add_Additive Repurify Repurify Starting Material Impure->Repurify Pure->Check_Conditions Repurify->Start Re_run Re-run Reaction Optimize_Catalyst->Re_run Optimize_Solvent->Re_run Add_Additive->Re_run Success Successful Reaction Re_run->Success

Caption: A logical workflow for troubleshooting low-yielding RCM reactions.

Protecting Group Strategy

Protecting_Groups cluster_main Synthetic Sequence Start Starting Material Reactive Functional Group Protected Protected Intermediate Protected Group Start:fg->Protected:prot Protection Transformation Desired Transformation Other Functional Group Reacts Protected:fg_p->Transformation:trans Reaction Deprotected Deprotection Final Product Transformation:other_fg->Deprotected:deprot Deprotection

Caption: General workflow illustrating the use of protecting groups.

References

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of spirocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q1: My spirocyclization reaction is resulting in a low yield or is not going to completion. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in spirocyclization. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

  • Possible Causes & Suggested Solutions:

    • Inadequate Catalyst Activity or Loading: The catalyst may be deactivated or used in insufficient quantity. Ensure the catalyst is fresh and active. Consider increasing the catalyst loading incrementally. For metal-catalyzed reactions, the choice of ligand is also critical and can dramatically influence the yield.

    • Suboptimal Reaction Temperature: The reaction may require more energy to overcome the activation barrier, or conversely, the product might be degrading at the current temperature.[1] Screen a range of temperatures; sometimes a moderate increase can improve conversion, while in other cases, lowering the temperature can prevent decomposition.[1]

    • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and the stabilization of transition states. Perform a solvent screen with varying polarities (e.g., toluene, THF, DMF, DCM) to find the optimal medium for your specific substrate.

    • Insufficient Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) and extend the reaction time as needed.[1]

    • Reagent Purity and Stoichiometry: Impurities in starting materials, reagents, or solvents can poison catalysts or lead to side reactions. Ensure all components are pure and dry, especially for moisture-sensitive reactions.[1] Verify the stoichiometry of all reactants and reagents.

    • Atmospheric Conditions: Many organometallic catalysts and reagents are sensitive to air and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Poor Diastereoselectivity

Q2: I am obtaining a mixture of diastereomers with a poor ratio. How can I improve the diastereoselectivity of my spirocyclization?

A2: Achieving high diastereoselectivity is often a primary goal in spirocycle synthesis. The stereochemical outcome is influenced by a delicate balance of steric and electronic factors.

  • Possible Causes & Suggested Solutions:

    • Reaction Temperature: Lowering the reaction temperature is often the first step to enhance diastereoselectivity. This increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

    • Choice of Catalyst and Ligand: In asymmetric catalysis, the chiral ligand is paramount. Screening a library of ligands with different steric and electronic properties is crucial. For instance, in nickel-catalyzed spirocyclizations, different phosphine ligands can lead to vastly different diastereomeric and enantiomeric ratios.

    • Solvent Effects: The solvent can influence the geometry of the transition state. It is advisable to screen a variety of solvents with different polarities and coordinating abilities.

    • Substrate Control: The inherent structure of the substrate can direct the stereochemical outcome. Modifying substituents or protecting groups on the starting material can alter its conformational preferences and improve facial selectivity during the cyclization.

    • Nature of the Base or Acid: In base- or acid-promoted cyclizations, the choice of base (e.g., LDA, KHMDS) or Lewis acid (e.g., TiCl₄, SnCl₄) can significantly impact the transition state and, consequently, the diastereoselectivity.

Issue 3: Formation of Side Products

Q3: My reaction is producing significant side products, complicating purification and reducing the yield of the desired spirocycle. What are common side reactions and how can I minimize them?

A3: The formation of side products often arises from competing reaction pathways or product degradation.

  • Possible Causes & Suggested Solutions:

    • Competing Reaction Pathways: Your substrate may have multiple reactive sites. Consider modifying the substrate to block these competing sites with protecting groups. Adjusting reaction conditions such as temperature, solvent, and catalyst can also favor the desired pathway.

    • Product Degradation: The desired spirocyclic product may be unstable under the reaction or workup conditions.[1] Try running the reaction at a lower temperature or for a shorter duration. During workup, use milder acidic or basic conditions and minimize the product's exposure time to them.[1]

    • Dimerization or Polymerization: If the starting materials can react with themselves, this can be a significant side reaction. This can sometimes be mitigated by using high dilution conditions or by the slow addition of one of the reactants to maintain its low concentration in the reaction mixture.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature to illustrate the impact of varying reaction parameters on the outcome of spirocyclization reactions.

Table 1: Effect of Catalyst and Ligand on Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization

EntryNi-Catalyst (mol%)LigandBaseSolventYield (%)ee (%)
1Ni(COD)₂ (10)SL-M001-1LHMDSTBME9083
2Ni(COD)₂ (10)SL-M009-1LHMDSTBME9769
3Ni(OAc)₂ (10)SL-M001-1LHMDSTBME7878

Data adapted from a study on enantioselective nickel-catalyzed α-spirocyclization of lactones.

Table 2: Optimization of Solvent and Temperature in a Spiro-Compound Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1SSC (10)EthanolReflux485
2SSC (10)WaterReflux470
3SSC (10)AcetonitrileReflux380
4SSC (10)TolueneReflux465
5SSC (10)Solvent-free500.594

SSC: Silica Sodium Carbonate. Data illustrates the optimization of conditions for a specific spirocyclization.

Experimental Protocols

Protocol: Base-Catalyzed Intramolecular Aldol Spirocyclization of a 1,5-Diketone

This protocol describes a general procedure for the synthesis of a cyclic enone via the intramolecular cyclization of a 1,5-diketone, such as 2,6-heptanedione.

Materials:

  • 1,5-Diketone (e.g., 2,6-heptanedione, 1 equivalent)

  • Ethanol

  • Aqueous Potassium Hydroxide (1 equivalent)

  • Dilute Hydrochloric Acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-diketone (1 equivalent) in ethanol.

  • Addition of Base: While stirring the solution at room temperature, add an aqueous solution of potassium hydroxide (1 equivalent).

  • Reaction: Heat the mixture to reflux using a heating mantle and attach a reflux condenser. Maintain this temperature for approximately 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a dilute solution of hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with diethyl ether (three times the volume of the aqueous layer).[2]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.[2]

  • Solvent Removal: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: The crude product can be further purified by distillation or column chromatography on silica gel to afford the pure cyclic enone.

Visualizations

The following diagrams illustrate common workflows and logical relationships in the optimization of spirocyclization reactions.

G cluster_plan Phase 1: Planning & Setup cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization Loop start Define Spirocyclization Goal (Target Molecule) reagents Select Starting Materials & Reagents start->reagents conditions Propose Initial Reaction Conditions (Solvent, Temp, Catalyst) reagents->conditions execute Run Initial Experiment conditions->execute monitor Monitor Reaction (TLC, LCMS, etc.) execute->monitor workup Work-up & Isolate Crude Product monitor->workup analyze Analyze Outcome (Yield, Purity, Stereoselectivity) workup->analyze decision Outcome Acceptable? analyze->decision troubleshoot Troubleshoot & Identify Issue (See FAQs) decision->troubleshoot No end Successful Synthesis decision->end Yes modify Modify Reaction Conditions troubleshoot->modify modify->execute Re-run Experiment G start Low Yield or Poor Selectivity Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity q_conversion Is Conversion Low? check_purity->q_conversion opt_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Increase Reaction Time q_conversion->opt_conditions Yes q_selectivity Is Selectivity (diastereo/enantio) Poor? q_conversion->q_selectivity No opt_catalyst Optimize Catalyst System: - Increase Loading - Screen Ligands - Check for Deactivation opt_conditions->opt_catalyst success Improved Outcome opt_catalyst->success opt_stereo Optimize for Selectivity: - Lower Temperature - Screen Chiral Ligands/Catalysts - Screen Solvents q_selectivity->opt_stereo Yes q_selectivity->success No opt_stereo->success

References

Technical Support Center: Purification of Polar Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar spirocyclic ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this challenging class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar spirocyclic ketones?

The primary challenges in purifying polar spirocyclic ketones stem from a combination of their inherent properties:

  • High Polarity: Their polarity makes them highly soluble in polar solvents, which can complicate extraction and normal-phase chromatography. They may have poor retention on traditional reversed-phase columns.

  • Structural Rigidity and Complexity: The spirocyclic core often leads to a rigid, three-dimensional structure. This can result in the presence of closely related diastereomers that are difficult to separate.

  • Tendency for Co-elution: The presence of multiple polar functional groups can lead to strong interactions with stationary phases, causing peak tailing and co-elution with polar impurities.

  • Crystallization Difficulties: The complex structure and potential for multiple intermolecular interactions can make finding suitable crystallization conditions challenging, often resulting in the formation of oils or amorphous solids.

Q2: Which chromatographic technique is most suitable for purifying polar spirocyclic ketones?

The choice of chromatographic technique is highly dependent on the specific properties of the spirocyclic ketone. Here's a general guideline:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention and separation of polar analytes.

  • Reversed-Phase (RP) Chromatography: While challenging, RP-HPLC can be optimized for moderately polar spirocyclic ketones. Using highly aqueous mobile phases or specialized "aqueous" C18 columns can improve retention.[3]

  • Normal-Phase (NP) Chromatography: NP chromatography can be effective, but the high polarity of the target compounds may require highly polar and often complex mobile phase systems, which can lead to issues with reproducibility and solvent miscibility.

Q3: How can I improve the resolution between diastereomers of a spirocyclic ketone?

Separating diastereomers is a common hurdle. Here are some strategies:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Fine-tune the mobile phase composition. In HILIC, adjusting the water content and the type of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity.

    • Stationary Phase: Screen different stationary phases. For HILIC, amide or zwitterionic phases can offer different selectivity compared to bare silica. In RP, phenyl-hexyl or pentafluorophenyl (PFP) phases can provide alternative selectivity through pi-pi interactions.

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and promoting differential interactions with the stationary phase.[4]

  • Derivatization: If the ketone is not amenable to direct separation, consider converting it to a pair of diastereomeric derivatives (e.g., ketals) using a chiral derivatizing agent. The resulting diastereomers may be more easily separated by chromatography.

Troubleshooting Guides

Chromatography

Problem: Poor peak shape (tailing or fronting) in HPLC.

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution: For basic spirocyclic ketones interacting with acidic silanols on silica-based columns, add a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to mask the silanols. For acidic compounds, adding a small amount of an acid like formic acid or acetic acid can improve peak shape.

  • Possible Cause 2: Column Overload

    • Solution: Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.

  • Possible Cause 3: Inappropriate Sample Solvent

    • Solution: Dissolve the sample in the mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.

Problem: Low recovery of the compound from the column.

  • Possible Cause 1: Irreversible Adsorption

    • Solution: The compound may be too polar for the chosen stationary phase and is adsorbing irreversibly. In NP chromatography, try a more polar mobile phase or switch to a less active stationary phase like alumina. In RP, ensure the mobile phase is not too weak (i.e., too aqueous) for your compound.

  • Possible Cause 2: Compound Degradation on the Column

    • Solution: Some spirocyclic ketones may be sensitive to the acidic nature of silica gel. Consider using a deactivated or end-capped column, or switch to a different stationary phase like alumina or a bonded phase.

Crystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is too supersaturated.

    • Solution: Try using a more dilute solution or cooling the solution more slowly to allow for ordered crystal lattice formation.

  • Possible Cause 2: The boiling point of the solvent is too close to the melting point of the compound. [5]

    • Solution: Choose a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling point.

  • Possible Cause 3: Presence of impurities.

    • Solution: Impurities can inhibit crystal formation. Try to pre-purify the compound by another method (e.g., flash chromatography) before attempting crystallization.

Problem: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently supersaturated.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent.

  • Possible Cause 2: Lack of nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

  • Possible Cause 3: The compound is too soluble in the chosen solvent.

    • Solution: Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[5][6][7]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Spirocyclic Ketones (Representative Data)

TechniqueStationary PhaseMobile PhaseElution OrderAdvantagesDisadvantages
Normal Phase (NP) Silica, AluminaHexane/Ethyl Acetate, DCM/MethanolLeast polar elutes firstGood for separating isomers, well-established.Can have poor reproducibility due to water content in the mobile phase; strong retention of very polar compounds.
Reversed Phase (RP) C18, C8, Phenyl-HexylWater/Acetonitrile, Water/MethanolMost polar elutes firstHigh reproducibility, wide variety of columns available.Poor retention of highly polar compounds.[3]
HILIC Bare Silica, Amide, ZwitterionicAcetonitrile/Water (high organic content)Least polar elutes first (among polar analytes)Excellent for retaining and separating highly polar compounds.[1][2]Can have longer equilibration times; mechanism can be complex.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Spirocyclic Ketone
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Column Equilibration: Equilibrate the column with 100% Solvent A for at least 30 minutes at a flow rate of 1 mL/min.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase (95:5 Acetonitrile:Water) at a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient from 100% A to 50% A

    • 25-30 min: Hold at 50% A

    • 30-35 min: Return to 100% A

    • 35-45 min: Re-equilibrate at 100% A

  • Detection: Use a UV detector at an appropriate wavelength or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

  • Fraction Collection: Collect fractions based on the chromatogram and analyze by TLC or LC-MS to identify the pure compound.

Protocol 2: Recrystallization of a Polar Spirocyclic Ketone
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof). A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the compound. Use a hot plate and a condenser to prevent solvent loss.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: While the solution of the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude Polar Spirocyclic Ketone chromatography Chromatography (HILIC/RP/NP) crude_product->chromatography analysis Purity Analysis (LC-MS, NMR) chromatography->analysis crystallization Crystallization crystallization->analysis pure_product Pure Product analysis->pure_product >95% Pure troubleshooting Troubleshooting analysis->troubleshooting <95% Pure troubleshooting->chromatography Re-optimize troubleshooting->crystallization Alternative Method

Caption: A general workflow for the purification of polar spirocyclic ketones.

Caption: A troubleshooting decision tree for common purification problems.

References

Preventing epimerization during the synthesis of spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of spiro[4.5]decanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on preventing epimerization and controlling stereochemistry during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of spiro[4.5]decanes?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. This results in the formation of a diastereomer, known as an epimer. In the context of spiro[4.5]decane synthesis, which often generates multiple new stereocenters, uncontrolled epimerization can lead to a mixture of diastereomeric products. This is a major concern because different diastereomers can have vastly different biological activities, pharmacological properties, and toxicological profiles. Separating these closely related isomers can be challenging and costly, impacting the overall efficiency and viability of a synthetic route.

Q2: What are the common causes of epimerization during spiro[4.5]decane synthesis?

A2: Epimerization in spiro[4.5]decane synthesis is most commonly triggered by:

  • Acidic or Basic Conditions: The presence of acids or bases can catalyze the reversible formation of intermediates, such as enolates or enols, at a stereocenter adjacent to a carbonyl group. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of epimers.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur, even under neutral conditions.

  • Prolonged Reaction Times: Extended reaction times can increase the likelihood of a thermodynamically controlled reaction, which may favor the formation of a more stable, but potentially undesired, epimer.

  • Choice of Reagents and Solvents: The specific reagents, catalysts, and solvents used can influence the stability of stereocenters and the propensity for epimerization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity Observed in the Synthesis of a Spiro[4.5]decanone via Intramolecular Aldol Reaction.

  • Symptom: NMR or chiral HPLC analysis of the crude product indicates a mixture of diastereomers at a newly formed stereocenter adjacent to the carbonyl group.

  • Possible Cause: Base-catalyzed epimerization via enolate formation. The basic conditions required for the aldol reaction can lead to deprotonation and reprotonation at the alpha-stereocenter, resulting in a loss of stereochemical integrity.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature can significantly slow down the rate of epimerization.

    • Use a Weaker Base: If the reaction permits, switching to a milder, non-nucleophilic base can minimize unwanted deprotonation.

    • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent prolonged exposure to basic conditions.

    • Employ a Chiral Auxiliary or Catalyst: The use of a chiral auxiliary on the substrate or a chiral catalyst can provide a steric bias for the desired stereochemical outcome.

Issue 2: Formation of Epimers during the Deprotection of a Spiro[4.5]decane Ketal.

  • Symptom: Analysis of the product after acidic deprotection of a ketal reveals a mixture of diastereomers at the spirocyclic center.

  • Possible Cause: Acid-catalyzed epimerization of the spiroketal. Under acidic conditions, the spiroketal can undergo reversible ring-opening to form a stabilized oxocarbenium ion intermediate. Recyclization can then occur from either face, leading to epimerization at the spirocenter.[1]

  • Troubleshooting Steps:

    • Use Milder Deprotection Conditions: Explore less harsh acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) in a mixed solvent system, to minimize the rate of epimerization.

    • Reduce Reaction Temperature and Time: Perform the deprotection at the lowest effective temperature and for the shortest possible duration.

    • Consider Alternative Protecting Groups: If epimerization remains a significant issue, investigate protecting groups that can be removed under non-acidic conditions.

Data Presentation

Table 1: Influence of Reaction Conditions on the Diastereoselectivity of a [3+2] Cycloaddition for the Synthesis of 2-Amino-spiro[4.5]decane-6-ones [2]

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1rac-BINOL-PAToluene-202575:25
2rac-BINOL-PATHF-203178:22
3rac-BINOL-PADCM-203680:20
4rac-STRIP-PADCM-203390:10
5rac-BINOL-PA-Ph DCM r.t. 88 >99:1
6rac-BINOL-PA-PhDCM06595:5
7rac-BINOL-PA-PhToluener.t.7292:8
8rac-BINOL-PA-PhTHFr.t.7894:6

*PA = Phosphoric Acid

Table 2: Comparison of Diastereoselectivity in Diels-Alder Reactions for Spiro[4.5]decane Synthesis

EntryDieneDienophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (endo:exo)
1Isoprene2-MethylenecyclopentanoneLewis Acid (e.g., BF₃·OEt₂)8590:10
2Cyclopentadiene2-MethylenecyclohexanoneThermal (110 °C)7885:15
3Danishefsky's DieneCyclohexenoneZnCl₂92>95:5

Experimental Protocols

Protocol 1: Highly Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition [2]

  • Reaction Setup: To a quartz tube, add 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv.), N-cyclopropylaniline (0.05 mmol, 2.0 equiv.), and rac-BINOL-PA-Ph (10 mol%).

  • Solvent Addition: Add dichloromethane (DCM, 2.5 mL, 0.01 M) to the tube.

  • Inert Atmosphere: Seal the tube and purge with nitrogen gas for 5 minutes.

  • Photoreaction: Place the reaction tube in a photoreactor equipped with blue LEDs (450-455 nm) and stir at room temperature for 24 hours.

  • Workup: After the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.

Protocol 2: Stereoselective Intramolecular Aldol Reaction for Spiro[4.5]decanone Synthesis

  • Substrate Preparation: Dissolve the keto-aldehyde precursor (1.0 mmol) in dry tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv.) in THF to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield the spiro[4.5]decanone.

Visualizations

Caption: Base-catalyzed epimerization of a spiro[4.5]decanone via a planar enolate intermediate.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Cause Potential Cause: Epimerization? Start->Cause Temp Lower Reaction Temperature Cause->Temp Yes Base Use Weaker Base or Chiral Catalyst Cause->Base Yes Time Optimize Reaction Time Cause->Time Yes Result Improved Diastereoselectivity Temp->Result Base->Result Time->Result

Caption: Troubleshooting workflow for low diastereoselectivity in spiro[4.5]decane synthesis.

References

Technical Support Center: Synthesis of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane?

A common and reliable strategy involves a two-step sequence starting from a suitable precursor. The first step is the reduction of a ketone to form the intermediate alcohol, 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane. This alcohol is then oxidized in the second step to yield the desired product, 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane. This method allows for the purification of the intermediate alcohol and ensures high purity of the final ketone product.

Q2: What are the recommended oxidizing agents for the conversion of the secondary alcohol to the ketone?

For the oxidation of the secondary alcohol, 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane, to the target ketone, two highly effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1] Both are known for their mild reaction conditions and broad functional group tolerance, which is crucial for complex molecules.[2]

Q3: How can I monitor the progress of the oxidation reaction?

The progress of the oxidation reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting alcohol. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction's progression.

Q4: What are the potential side reactions to be aware of during a Swern oxidation?

A well-known side reaction in Swern oxidations is the formation of a methylthiomethyl (MTM) ether. This can occur if the reaction temperature rises, causing the chlorosulfonium salt to undergo a Pummerer rearrangement.[3] Maintaining cryogenic temperatures (around -78 °C) is critical to minimize this side reaction.[4]

Q5: Are there any safety concerns associated with Swern or DMP oxidations?

Yes, both methods have safety considerations. The Swern oxidation generates dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic. Therefore, it must be performed in a well-ventilated fume hood.[2] Dess-Martin periodinane is shock-sensitive and has the potential to be explosive, requiring careful handling.[5]

Troubleshooting Guides

Troubleshooting the Oxidation of 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane
Problem Possible Cause Recommended Solution
Low or No Conversion to Ketone Inactive oxidizing agent.Use a fresh batch of Dess-Martin periodinane or ensure that the DMSO and oxalyl chloride for the Swern oxidation are anhydrous and of high purity.
Insufficient amount of oxidizing agent.Increase the molar equivalents of the oxidizing agent. A typical ratio is 1.2-1.5 equivalents of the oxidant to the alcohol.
Reaction temperature is too low (for DMP) or too high (for Swern).For DMP oxidation, ensure the reaction is run at room temperature. For Swern oxidation, strictly maintain the temperature at -78 °C during the addition of reagents.
Formation of Byproducts Pummerer rearrangement in Swern oxidation.Ensure the reaction temperature does not rise above -60 °C. Add the alcohol solution slowly to the activated DMSO complex.[3]
Acid-catalyzed side reactions with DMP.The reaction with DMP produces acetic acid, which can be buffered with pyridine or sodium bicarbonate to protect acid-sensitive functional groups.[6]
Difficult Product Isolation Emulsion formation during workup.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Product is not crystallizing.If the product is an oil, consider purification by column chromatography. Alternatively, try to form a crystalline derivative for characterization.

Experimental Protocols

Protocol 1: Reduction of a Precursor Ketone to 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane

This protocol outlines the reduction of a suitable ketone precursor to the corresponding secondary alcohol using sodium borohydride.

Materials:

  • Ketone precursor

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketone precursor (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation to 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane

This protocol describes the oxidation of the secondary alcohol to the target ketone using Dess-Martin periodinane.[5]

Materials:

  • 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.[5]

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.[5]

  • Upon completion, quench the reaction by adding a mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reagent Quantities and Yields for a 1-gram Scale Synthesis

Step Starting Material Reagent Equivalents Solvent Typical Yield
Reduction Precursor Ketone (1 g)NaBH₄1.5Methanol85-95%
Oxidation 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane (1 g)DMP1.2Dichloromethane90-98%

Visualizations

Synthesis_Pathway cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Oxidation Precursor_Ketone Precursor Ketone Alcohol_Intermediate 8-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane Precursor_Ketone->Alcohol_Intermediate NaBH4, MeOH Final_Product 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane Alcohol_Intermediate->Final_Product DMP, DCM or Swern Oxidation

Caption: Synthetic pathway for 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane.

Troubleshooting_Workflow start Oxidation Reaction Start check_tlc Monitor by TLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Reaction Stalled workup Proceed to Workup check_tlc->workup Complete byproducts_observed Byproducts Observed? incomplete_reaction->byproducts_observed No add_more_reagent Add more oxidizing agent (0.3-0.5 eq) incomplete_reaction->add_more_reagent Yes check_reagent_quality Check reagent quality (use fresh reagents) byproducts_observed->check_reagent_quality No buffer_reaction Add buffer (pyridine or NaHCO3) for DMP byproducts_observed->buffer_reaction Yes (DMP) control_temp_swern Strictly control temperature for Swern (-78°C) byproducts_observed->control_temp_swern Yes (Swern) add_more_reagent->check_tlc adjust_temp Adjust temperature (RT for DMP, -78°C for Swern) check_reagent_quality->adjust_temp adjust_temp->check_tlc buffer_reaction->check_tlc control_temp_swern->check_tlc

Caption: Troubleshooting workflow for the oxidation step.

References

Technical Support Center: Overcoming Poor Solubility of Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of spirocyclic intermediates in organic solvents during their experiments.

Troubleshooting Guide

Researchers often encounter spirocyclic intermediates that exhibit limited solubility in common organic solvents, which can hinder reaction kinetics, purification, and overall yield. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.

Issue: Spirocyclic intermediate precipitates during reaction or workup.

Possible CauseRecommended Solutions
Low intrinsic solubility at the given temperature. 1. Increase Temperature: Gradually heat the reaction mixture. Many compounds exhibit significantly higher solubility at elevated temperatures. Ensure the temperature does not exceed the decomposition point of your reactants or products. 2. Solvent Screening: Test the solubility of your intermediate in a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, DMF, DMSO). 3. Co-solvent System: Introduce a co-solvent to increase the polarity of the reaction medium. A small amount of a more polar, miscible solvent like DMF or DMSO can significantly enhance solubility in a less polar solvent like toluene or THF.
Inappropriate solvent choice. 1. Consult Solvent Selection Guides: Utilize solvent selection guides that rank solvents based on properties like polarity, boiling point, and safety.[1] 2. "Like Dissolves Like": Consider the polarity of your spirocyclic intermediate. A more polar intermediate will likely be more soluble in a more polar solvent.[2]
Supersaturation followed by precipitation. 1. Controlled Cooling: If precipitation occurs upon cooling, slow down the cooling rate to allow for controlled crystallization rather than rapid precipitation, which can trap impurities. 2. Maintain a Minimum Temperature: For workup and purification steps, maintain a slightly elevated temperature to keep the compound in solution.

Issue: Reaction is slow or incomplete despite the intermediate appearing to dissolve.

Possible CauseRecommended Solutions
Low concentration of dissolved intermediate. 1. Increase Solvent Volume: Diluting the reaction mixture can sometimes help to fully dissolve the intermediate, although this may slow down bimolecular reactions. 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the solid. The high-frequency sound waves can break up solid aggregates and enhance solvation. 3. Particle Size Reduction: Grind the solid intermediate into a fine powder to increase the surface area available for dissolution.
Intermediate is only partially soluble, and the reaction is limited by the dissolution rate. 1. Use of a Co-solvent: As mentioned previously, a co-solvent can maintain a higher concentration of the dissolved intermediate. 2. Phase-Transfer Catalyst (PTC): For reactions involving an ionic species and an organic phase, a PTC can help shuttle the reactant across the phase boundary to react with the poorly soluble organic intermediate.

Frequently Asked Questions (FAQs)

Q1: Why are my spirocyclic intermediates poorly soluble in common organic solvents?

A1: Spirocyclic compounds, due to their rigid, three-dimensional structures and often high crystallinity, can have strong intermolecular interactions in their solid state (high lattice energy). Overcoming these interactions requires significant energy, which may not be compensated by the solvation energy provided by a particular organic solvent, leading to poor solubility.

Q2: How do I choose the best solvent or co-solvent system for my spirocyclic intermediate?

A2: A systematic solvent screening is the most effective approach. Start with a small amount of your intermediate (e.g., 5-10 mg) and test its solubility in a range of solvents across the polarity spectrum (e.g., heptane, toluene, diethyl ether, ethyl acetate, THF, dichloromethane, acetone, acetonitrile, isopropanol, ethanol, methanol, DMF, DMSO). A good starting point for a co-solvent system is to use a primary solvent in which the intermediate has some, albeit poor, solubility and add small increments of a more polar, miscible solvent in which the intermediate is highly soluble.

Q3: Can modifying the spirocyclic intermediate itself improve its solubility?

A3: Yes, structural modifications can improve solubility. For an intermediate, this could involve carrying a protecting group that enhances solubility through the reaction sequence. For example, introducing a bulky, non-polar protecting group can sometimes disrupt crystal packing and improve solubility in less polar organic solvents.

Q4: At what point should I consider using techniques like sonication?

A4: Sonication is a useful technique to try early in your troubleshooting process, especially when you observe that the intermediate is slow to dissolve or when gentle heating is not sufficient. It can be applied during the initial dissolution of the intermediate in the reaction solvent.

Q5: How can I quantitatively measure the solubility of my intermediate in different solvents?

A5: A common method is the shake-flask method.[2] An excess amount of the solid intermediate is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved solid in the filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or by careful evaporation of the solvent and weighing the residue.

Data Presentation

The following table provides a template for summarizing the results of a solvent screening for a hypothetical spirocyclic intermediate. Researchers can adapt this table to record their own experimental data.

Table 1: Solubility of a Hypothetical Spirocyclic Intermediate in Various Organic Solvents at Room Temperature (25 °C)

SolventPolarity IndexSolubility (mg/mL)Observations
n-Heptane0.1< 1Insoluble
Toluene2.4~ 5Sparingly soluble
Diethyl Ether2.8~ 2Slightly soluble
Dichloromethane (DCM)3.1~ 20Moderately soluble
Tetrahydrofuran (THF)4.0~ 50Soluble
Acetonitrile (MeCN)5.8~ 15Moderately soluble
Dimethylformamide (DMF)6.4> 100Very soluble
Dimethyl Sulfoxide (DMSO)7.2> 150Freely soluble

Experimental Protocols

Protocol 1: General Procedure for Determining Qualitative Solubility

  • Add approximately 10 mg of the spirocyclic intermediate to a small vial.

  • Add 0.5 mL of the chosen organic solvent.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the mixture for any undissolved solid.

  • If the solid has dissolved, the solubility is at least 20 mg/mL.

  • If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.

  • If the solid dissolves, the solubility is approximately 10 mg/mL.

  • Continue adding solvent in known increments until the solid dissolves to estimate the solubility range.

Protocol 2: Co-solvent Screening for a Reaction

  • Set up the reaction with the spirocyclic intermediate and other reagents in the primary, less-polar solvent (e.g., toluene).

  • While stirring, add a more polar co-solvent (e.g., DMF) dropwise.

  • Monitor the reaction mixture for the dissolution of the spirocyclic intermediate.

  • Once the intermediate has dissolved, stop adding the co-solvent.

  • Note the approximate volume percentage of the co-solvent required.

  • Run a parallel reaction without the co-solvent as a control to ensure the co-solvent does not negatively impact the reaction outcome.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting solubility issues and for performing a solvent screening experiment.

G start Poorly Soluble Spirocyclic Intermediate issue Intermediate Precipitates or Reaction is Sluggish start->issue temp Increase Temperature issue->temp solvent Solvent Screening issue->solvent cosolvent Use Co-solvent issue->cosolvent sonication Apply Sonication issue->sonication success Solubility Issue Resolved temp->success If successful failure Consult Further/Modify Structure temp->failure If unsuccessful solvent->success If successful solvent->failure If unsuccessful cosolvent->success If successful cosolvent->failure If unsuccessful sonication->success If successful sonication->failure If unsuccessful

Caption: Troubleshooting workflow for poor solubility.

G start Start: Select a Range of Solvents weigh Weigh a small, consistent amount of the spirocyclic intermediate into separate vials start->weigh add_solvent Add a fixed volume of each solvent to the respective vials weigh->add_solvent agitate Agitate all vials under consistent conditions (e.g., vortex for 2 mins) add_solvent->agitate observe Observe and rank the solubility in each solvent (e.g., insoluble, sparingly soluble, soluble) agitate->observe quantitative For promising solvents, perform quantitative analysis (e.g., HPLC) observe->quantitative Qualitative assessment complete end End: Select optimal solvent/co-solvent system quantitative->end

Caption: Experimental workflow for solvent screening.

References

Byproduct identification in the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for synthesizing this spirocyclic lactone involves a two-step process. The first step is a Reformatsky reaction between N-Boc-4-piperidone and an α-haloacetate, such as ethyl bromoacetate, in the presence of activated zinc. This reaction forms a β-hydroxy ester intermediate. The second step is the intramolecular cyclization of this intermediate, which is often acid-catalyzed, to yield the final lactone product.

Q2: What are the critical parameters to control during the Reformatsky reaction step?

A2: Successful execution of the Reformatsky reaction is highly dependent on several factors. The activation of zinc is crucial for initiating the reaction. Common activation methods include treatment with iodine, dilute hydrochloric acid, or a zinc-copper couple.[1] Maintaining anhydrous conditions is also essential to prevent quenching of the organozinc reagent. The choice of solvent can influence the reaction rate and yield, with ethereal solvents like THF and diethyl ether being common choices.

Q3: What conditions are typically used for the intramolecular cyclization to form the lactone?

A3: The intramolecular cyclization of the β-hydroxy ester intermediate is generally promoted by acidic conditions.[2] This can be achieved by treating the intermediate with an acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid, in an appropriate solvent. The reaction is often heated to drive the cyclization to completion.

Troubleshooting Guides

Low or No Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors throughout the process. Here's a systematic approach to troubleshooting:

  • Inefficient Zinc Activation: The Reformatsky reaction will not proceed if the zinc is not sufficiently activated.

    • Solution: Ensure your zinc dust or turnings are fresh and properly activated. Consider using activating agents like a crystal of iodine or a small amount of 1,2-dibromoethane. Pre-treating the zinc with dilute HCl to remove the passivating oxide layer can also be effective.[3]

  • Presence of Moisture: The organozinc intermediate is highly sensitive to moisture.

    • Solution: All glassware should be thoroughly flame-dried or oven-dried before use.[4] Use anhydrous solvents and ensure all reagents are dry. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[5]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction time or gently heating the mixture.

  • Inefficient Cyclization: The conversion of the β-hydroxy ester to the lactone may be incomplete.

    • Solution: Ensure sufficient acid catalyst is used for the cyclization step. The choice of acid and reaction temperature can also be optimized. In some cases, azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the lactone product.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and chromatography.

    • Solution: During aqueous workup, ensure the pH is carefully controlled to prevent hydrolysis of the ester or Boc group. When performing column chromatography, select an appropriate solvent system to ensure good separation from byproducts without causing product degradation on the silica gel.[5]

Identification of Byproducts

Q: I observe several spots on my TLC plate in addition to the product. What are the likely byproducts?

A: The formation of byproducts is common in this multi-step synthesis. Below is a list of potential impurities and their origins:

  • Uncyclized β-Hydroxy Ester: This is the intermediate from the Reformatsky reaction. Its presence indicates incomplete cyclization.

    • Identification: This compound will have a higher polarity than the final lactone and will show characteristic hydroxyl and ester peaks in its IR and NMR spectra.

  • Dehydration Products: The β-hydroxy ester intermediate can undergo dehydration under acidic or basic conditions to form α,β-unsaturated or exo-cyclic unsaturated esters.[6][7]

    • Identification: These byproducts will have a different Rf value on TLC and can be identified by the presence of alkene signals in their ¹H NMR spectra.

  • Aldol Self-Condensation Product of N-Boc-4-piperidone: The starting ketone can undergo self-condensation under basic conditions, which can sometimes be inadvertently generated.[8]

    • Identification: This will be a higher molecular weight byproduct, often with a complex NMR spectrum.

  • Hydrolysis of the Boc-Protecting Group: If the reaction or workup conditions are too acidic, the tert-butoxycarbonyl (Boc) protecting group can be cleaved.[9][10]

    • Identification: The resulting free amine will have a significantly different polarity and can be detected by a change in its mass spectrum (loss of 100 g/mol ).

  • Reformatsky Reagent Self-Condensation: The organozinc reagent can react with itself, leading to various byproducts.

    • Identification: These are often complex mixtures and may be difficult to characterize without advanced analytical techniques.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterReformatsky ReactionIntramolecular Cyclization
Key Reagents N-Boc-4-piperidone, Ethyl bromoacetate, Activated Zincβ-Hydroxy ester intermediate, Acid catalyst (e.g., p-TsOH)
Solvent Anhydrous THF or Diethyl EtherToluene or Dichloromethane
Temperature RefluxReflux
Reaction Time 2 - 6 hours4 - 12 hours
Typical Yield 50 - 70% (for the β-hydroxy ester)70 - 90% (for the cyclization step)

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Detailed Methodology for the Synthesis

Step 1: Reformatsky Reaction to form tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxy-piperidine-1-carboxylate

  • Activate zinc dust (1.2 equivalents) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere. Activation can be achieved by stirring with a catalytic amount of iodine until the color dissipates.

  • Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • In a separate flask, prepare a solution of N-Boc-4-piperidone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction has initiated (indicated by a gentle reflux or color change), add the remaining solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, monitoring the consumption of the starting materials by TLC.

  • Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the crude β-hydroxy ester from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro-lactone.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Intramolecular Cyclization reagents1 N-Boc-4-piperidone + Ethyl Bromoacetate + Activated Zinc reaction1 Reaction in Anhydrous THF, Reflux reagents1->reaction1 intermediate Crude β-Hydroxy Ester Intermediate reaction1->intermediate catalyst p-Toluenesulfonic Acid in Toluene intermediate->catalyst reaction2 Azeotropic Reflux (Dean-Stark) catalyst->reaction2 product Crude Spiro-Lactone reaction2->product purification Purification (Column Chromatography) product->purification final_product tert-butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate purification->final_product

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

Comparison of different synthetic routes to oxa-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

The oxa-azaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique three-dimensional architecture has garnered significant attention from the medicinal chemistry community, driving the development of diverse and innovative synthetic strategies. This guide provides a comparative overview of prominent synthetic routes to oxa-azaspiro[4.5]decanes, presenting key quantitative data, detailed experimental protocols for representative reactions, and visual summaries of the synthetic pathways. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific synthetic goals.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative aspects of several modern approaches for the synthesis of oxa-azaspiro[4.5]decane derivatives. The data highlights the strengths and weaknesses of each method in terms of yield, stereoselectivity, and reaction conditions, allowing for a direct comparison of their efficiency and applicability.

Synthetic RouteCatalyst/ReagentSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Alkylation/Ipso-cyclization Transition-metal-freeDMSO801265-95Not specified
Au/Pd Relay Catalytic Tandem Cyclization AuCl(IPr), Pd₂(dba)₃, LigandTolueneRoom Temp.1231-976:1 to >20:1 dr
1,3-Dipolar Cycloaddition (Nitrile Oxide) In situ generated nitrile oxideVariousRoom Temp.12-2450-90Often produces diastereomeric mixtures
Palladium-Catalyzed [3+2] Cycloaddition Pd₂(dba)₃·CHCl₃, Chiral LigandTolueneRoom Temp.12up to 93>20:1 dr, >99% ee
Oxa-Pictet-Spengler Reaction Brønsted or Lewis Acids (e.g., TsOH, BF₃·OEt₂)Various22 - 1101 - 24Moderate to highDependent on substrates and catalysts
Aza-Diels-Alder Reaction Thermal or Lewis Acid CatalyzedToluene, HFIP25 - 1102 - 24VariableDependent on substrates and catalysts

Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations leading to oxa-azaspiro[4.5]decane derivatives, based on published literature.

Alkylation/Ipso-cyclization of Active Alkynes

This method provides access to 3-alkylated aza- and oxa-spiro[4.5]-trienones under transition-metal-free conditions. The reaction proceeds via the generation of alkyl radicals, their addition to the alkyne, and a subsequent intramolecular ipso-cyclization.[1][2]

General Procedure: To a solution of the N-arylpropiolamide (0.2 mmol) and a 4-alkyl-dihydropyridine (0.4 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is added an initiator such as di-tert-butyl peroxide (DTBP, 0.4 mmol). The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours). After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiro[4.5]trienone.

Gold and Palladium Relay Catalytic Tandem Cyclization

This diastereoselective method allows for the synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives from readily available enynamides and vinyl benzoxazinanones.[1][3][4]

General Procedure: In a dried reaction tube, the enynamide (0.1 mmol), vinyl benzoxazinanone (0.12 mmol), a gold(I) catalyst such as AuCl(IPr) (5 mol%), a palladium catalyst like Pd₂(dba)₃ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%) are combined in an anhydrous solvent (e.g., toluene, 1 mL) under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours). Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the dearomatized 2-oxa-7-azaspiro[4.5]decane product.

1,3-Dipolar Cycloaddition of Nitrile Oxides

This approach is a classical method for the construction of five-membered heterocyclic rings and can be applied to the synthesis of spiroisoxazolines, which are precursors to or analogs of oxa-azaspiro[4.5]decanes.[4][5]

General Procedure: To a solution of an alkene (1.0 mmol) and an aldoxime (1.2 mmol) in a suitable solvent (e.g., chloroform or THF), a mild oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T (1.3 mmol) is added portion-wise at room temperature. A base, such as triethylamine (1.5 mmol), is then added, and the reaction mixture is stirred for a period ranging from 12 to 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography to give the desired spiroisoxazoline.

Palladium-Catalyzed [3+2] Cycloaddition

This powerful and highly stereoselective method allows for the efficient construction of chiral spirocycles, including aza-spiro[4.5]decanes, from vinylcyclopropanes and azadienes.[2]

General Procedure: In a glovebox, a mixture of Pd₂(dba)₃·CHCl₃ (2.5 mol%) and a chiral phosphoramidite ligand (5.5 mol%) in anhydrous toluene (0.5 mL) is stirred at room temperature for 20 minutes. A solution of the vinylcyclopropane (0.1 mmol) and the azadiene (0.12 mmol) in anhydrous toluene (0.5 mL) is then added. The reaction mixture is stirred at room temperature for 12 hours. The resulting mixture is then directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched spirocyclic product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.

Alkylation_Ipso_Cyclization A N-Arylpropiolamide D Radical Addition to Alkyne A->D B 4-Alkyl-DHP C Alkyl Radical Generation B->C C->D E Intramolecular Ipso-Cyclization D->E F Oxa-Azaspiro[4.5]trienone E->F

Alkylation/Ipso-cyclization Pathway

Au_Pd_Relay_Catalysis A Enynamide C Au(I)-catalyzed Cyclization A->C B Vinyl Benzoxazinanone E Pd(0)-catalyzed Decarboxylative [3+2] Cycloaddition B->E D Furan-derived Azadiene C->D D->E F 2-Oxa-7-Azaspiro[4.5]decane E->F

Au/Pd Relay Catalysis Workflow

Dipolar_Cycloaddition A Aldoxime C In situ Nitrile Oxide Formation A->C B Alkene D [3+2] Cycloaddition B->D C->D E Spiroisoxazoline D->E

1,3-Dipolar Cycloaddition Scheme

Pd_Catalyzed_Cycloaddition A Vinylcyclopropane D [3+2] Cycloaddition A->D B Azadiene B->D C Pd(0) Catalyst C->D E Chiral Azaspiro[4.5]decane D->E

Palladium-Catalyzed [3+2] Cycloaddition

Conclusion

The synthesis of oxa-azaspiro[4.5]decanes can be achieved through a variety of elegant and efficient methods. The choice of a particular route will depend on factors such as the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials and catalysts. Transition-metal-free radical cyclizations offer a straightforward approach, while sophisticated relay catalysis and enantioselective cycloadditions provide access to complex and stereochemically defined targets. The classic 1,3-dipolar cycloaddition remains a valuable tool for the construction of the core heterocyclic system. It is anticipated that further advancements in catalytic systems and reaction design will continue to expand the synthetic toolbox for accessing this important class of spirocyclic compounds.

References

The Versatility of the 1-Oxa-8-Azaspiro[4.5]decane Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the 1-oxa-8-azaspiro[4.5]decane core structure and its derivatives showcases its potential as a versatile scaffold in modern drug discovery. While direct experimental data for 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane is limited in publicly available research, the broader family of related spirocyclic compounds has demonstrated significant activity across various biological targets. This guide provides a comparative analysis of a closely related scaffold, 1-oxa-2,8-diazaspiro[4.5]decan-3-one, particularly in the context of M1 muscarinic receptor agonism, and contrasts its performance with alternative, non-spirocyclic scaffolds.

The rigid, three-dimensional structure of spirocyclic scaffolds, such as the 1-oxa-8-azaspiro[4.5]decane framework, offers medicinal chemists a unique tool to explore chemical space and optimize drug-like properties. The defined spatial arrangement of functional groups can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more flexible, linear, or monocyclic analogs.

Case Study: 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivatives as M1 Muscarinic Agonists

A series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones has been synthesized and evaluated for their activity as M1 muscarinic agonists.[1][2] The M1 muscarinic acetylcholine receptor is a key target in the central nervous system for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

Comparative Performance Data

The following table summarizes the binding affinities and in vivo activities of representative 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives and compares them to a non-spirocyclic M1 agonist, RS86.

CompoundScaffold TypeM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Antiamnesic Activity (ED50, mg/kg, s.c.)
6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one)Spirocyclic18230.1
6b (2-Ethyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one)Spirocyclic31210>10
6c (2-Propyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one)Spirocyclic25430>10
RS86 (Non-spirocyclic)Non-spirocyclic9.53000.3

Data sourced from Chemical and Pharmaceutical Bulletin, 1995.[1][2]

The data indicates that the spirocyclic compound 6a exhibits high affinity for both M1 and M2 receptors and demonstrates potent antiamnesic activity, suggesting its potential as a cognitive enhancer.[1] Interestingly, modification of the alkyl substituent at the 2-position (compounds 6b and 6c ) leads to increased selectivity for the M1 over the M2 receptor, albeit with a loss of in vivo activity in this specific assay.[1] When compared to the non-spirocyclic agonist RS86, the spirocyclic analog 6a shows comparable M1 affinity but is more potent in the in vivo model of antiamnesic activity.

Experimental Protocols

Synthesis of 2,8-Dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones

A general synthetic route to this class of compounds involves a Michael addition of a substituted hydroxyurea to an α,β-unsaturated ester, followed by a cyclization reaction.[1][2]

Step 1: Synthesis of the α,β-Unsaturated Ester The synthesis begins with the preparation of the requisite ethyl 1-methyl-4-piperidylidenecarboxylate.

Step 2: Michael Addition and Cyclization The appropriate N-alkyl-N'-hydroxyurea is reacted with the α,β-unsaturated ester from Step 1 in the presence of a base, such as sodium ethoxide in ethanol. The resulting intermediate undergoes cyclization upon heating to yield the desired 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one.

Phosphoinositide (PI) Hydrolysis Assay for M1 Receptor Agonist Activity

This assay measures the functional activity of compounds at the M1 muscarinic receptor, which is a Gq-coupled receptor.[1][3] Activation of the M1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Cell Culture and Labeling: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 receptor (rM1) are cultured in appropriate media. The cells are then incubated overnight with [³H]inositol to label the cellular phosphoinositide pools.[3]

  • Compound Incubation: The labeled cells are washed and then incubated with various concentrations of the test compounds in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction and Quantification: The reaction is terminated, and the cells are lysed. The total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the compound concentration to determine the EC50 value, a measure of the compound's potency as an agonist.

Visualizing the Molecular Landscape

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a cascade of intracellular events. This pathway is crucial for neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Spirocyclic Compound) Agonist->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

General Experimental Workflow for Scaffold Evaluation

The process of evaluating a novel chemical scaffold involves a systematic progression from synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Scaffold_Synthesis Scaffold Synthesis (e.g., 1-Oxa-2,8-diazaspiro[4.5]decan-3-one core) Library_Synthesis Library Synthesis (Derivative Generation) Scaffold_Synthesis->Library_Synthesis Binding_Assay In Vitro Binding Assays (Determine Affinity, Ki) Library_Synthesis->Binding_Assay Comparator_Synthesis Comparator Synthesis (e.g., Non-spirocyclic analog) Comparator_Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assays (Determine Potency, EC50/IC50) Binding_Assay->Functional_Assay In_Vivo_Model In Vivo Disease Models (Evaluate Efficacy) Functional_Assay->In_Vivo_Model SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Model->SAR_Analysis Comparative_Analysis Comparative Analysis (Spirocyclic vs. Alternative) In_Vivo_Model->Comparative_Analysis

Caption: General Experimental Workflow.

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold and its isomers represent a promising starting point for the design of novel therapeutics. The inherent three-dimensionality and conformational rigidity of this spirocyclic system can be leveraged to achieve high potency and selectivity for various biological targets, as exemplified by the M1 muscarinic agonists. While the originally queried 8-Boc-3-oxo-1-oxa-8-azaspiro[4.5]decane remains a synthetically accessible yet underexplored scaffold, the successful application of its close relatives in medicinal chemistry strongly validates its potential as a versatile building block for future drug discovery endeavors. Further exploration of this and other spirocyclic systems is warranted to unlock their full therapeutic potential.

References

Biological activity of derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity data for derivatives of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is not extensively available in current literature, this guide provides a comparative overview of closely related spirocyclic systems that have demonstrated significant anticancer properties. This analysis focuses on two promising scaffolds: 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and 1-thia-4-azaspiro[4.5]decane, offering insights into their synthesis, biological evaluation, and structure-activity relationships.

This guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the exploration of novel spirocyclic compounds as potential therapeutic agents.

Anticancer Activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa (cervical cancer). The cytotoxicity of these compounds was determined using the MTT assay, with IC50 values indicating potent to moderate activity.

Quantitative Data Summary

The following table summarizes the IC50 values (in µM) for a selection of the most active 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

Compound IDA549 (IC50 µM)MDA-MB-231 (IC50 µM)HeLa (IC50 µM)
11b 0.18--
11d -0.08-
11h 0.190.080.15
11k -0.090.14
12c --0.14

Data sourced from a study by Yang et al. on the synthesis and antitumor activity of these derivatives.

Anticancer Activity of 1-thia-4-azaspiro[4.5]decane Derivatives

A separate class of spirocyclic compounds, the 1-thia-4-azaspiro[4.5]decane derivatives, along with their derived thiazolopyrimidines and 1,3,4-thiadiazole thioglycosides, have also been investigated for their anticancer potential. Their cytotoxic effects were evaluated against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT-116 (human colorectal carcinoma) cell lines.

Quantitative Data Summary

The table below presents the IC50 values (in nM) for some of the notable 1-thia-4-azaspiro[4.5]decane derivatives.

Compound IDHCT-116 (IC50 nM)PC-3 (IC50 nM)HepG-2 (IC50 nM)
7 92.2ModerateModerate
9 120.1ModerateModerate
14 105.5GoodModerate
18 98.7Good-
19 115.3--

Data extracted from research by Flefel et al. on the synthesis and anticancer activity of these compounds.

Experimental Protocols

The evaluation of the anticancer activity of the aforementioned spirocyclic derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and metabolic activity.

General MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This incubation period usually lasts for 4 hours.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Methodologies

To better understand the workflow and processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow Start Starting Materials (e.g., 4-aminophenol, ketones) Reaction1 Multi-step Synthesis (e.g., Condensation, Cyclization) Start->Reaction1 Intermediate Spirocyclic Scaffold Reaction1->Intermediate Reaction2 Derivatization Intermediate->Reaction2 Product Final Bioactive Derivatives Reaction2->Product Purification Purification & Characterization (e.g., Chromatography, Spectroscopy) Product->Purification

Caption: A generalized workflow for the synthesis of bioactive spirocyclic derivatives.

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_analysis Structure-Activity Relationship Cell_Culture Cancer Cell Lines (e.g., A549, HCT-116) Compound_Treatment Treatment with Spiro Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Identify Key Functional Groups Data_Analysis->SAR

Caption: The experimental workflow for in vitro anticancer screening of novel compounds.

The Intricate Dance of Structure and Activity: A Comparative Guide to 1-oxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount. This guide provides a comparative analysis of 1-oxa-8-azaspiro[4.5]decane analogs, a class of compounds showing promise in various therapeutic areas. By examining key structural modifications and their impact on biological activity, we aim to illuminate the path for future drug design and optimization.

Spirocyclic scaffolds, such as the 1-oxa-8-azaspiro[4.5]decane core, are increasingly utilized in medicinal chemistry to enhance the three-dimensional complexity of molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4] This guide delves into the nuanced relationships between the structural features of these analogs and their interactions with biological targets, supported by experimental data from published literature.

Comparative Analysis of Biological Activity

The biological activity of 1-oxa-8-azaspiro[4.5]decane analogs is significantly influenced by substitutions at various positions of the spirocyclic core. The following tables summarize the quantitative data on the affinity and efficacy of these compounds against different biological targets.

Muscarinic Receptor Agonists

A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, structurally related to 1-oxa-8-azaspiro[4.5]decanes, have been investigated as M1 muscarinic agonists.[5] The data below highlights the impact of substitutions on receptor binding and functional activity.

CompoundN2-SubstituentM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)Antiamnesic Activity (ED50, mg/kg, s.c.)
6a MethylHighHigh0.1
Related Analogs Varied Alkyl GroupsIncreased M1/M2 Selectivity-Loss of activity

Table 1: Structure-Activity Relationship of 1-oxa-2,8-diazaspiro[4.5]decan-3-one Analogs as M1 Muscarinic Agonists.[5]

The data indicates that while a methyl group at the N2 position confers high affinity for both M1 and M2 receptors and potent antiamnesic activity, alterations to this group, while sometimes increasing M1 selectivity, lead to a loss of in vivo efficacy.[5]

Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their affinity towards sigma-1 (σ1) receptors, which are implicated in various central nervous system disorders.

CompoundSubstituent on 8-aza groupσ1 Receptor Affinity (Ki, nM)σ2/σ1 Selectivity
Analog Series Various substituted benzyl groups0.61 – 12.02 – 44
8 Specific substituted benzyl groupHighHigh (Best in series)

Table 2: Affinity of 1-oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 Receptors.[6]

These findings suggest that the 1-oxa-8-azaspiro[4.5]decane scaffold is a promising template for developing selective σ1 receptor ligands, with the substituent on the nitrogen atom playing a crucial role in determining affinity and selectivity.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinities of the test compounds for M1 and M2 muscarinic receptors.

Method:

  • Tissue Preparation: Rat cerebral cortex (for M1) and heart (for M2) tissues are homogenized in a buffer solution. The homogenates are then centrifuged to obtain crude membrane preparations.

  • Binding Reaction: The membrane preparations are incubated with a specific radioligand ([3H]pirenzepine for M1, [3H]AF-DX 116 for M2) and varying concentrations of the test compounds.

  • Separation and Counting: The bound and free radioligands are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Antiamnesic Activity

Objective: To evaluate the ability of the compounds to reverse scopolamine-induced memory impairment in a passive avoidance task.

Method:

  • Animal Model: Male Wistar rats are used.

  • Apparatus: A step-through passive avoidance apparatus consisting of a light and a dark compartment is used.

  • Procedure:

    • Training: On the first day, each rat is placed in the light compartment. When it enters the dark compartment, it receives a mild electric foot shock.

    • Treatment: On the second day, the rats are administered scopolamine to induce amnesia, followed by the test compound or vehicle.

    • Testing: After a set period, the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory retention.

  • Data Analysis: The dose of the compound that produces a 50% reversal of the scopolamine-induced amnesia (ED50) is calculated.[5]

Visualizing the Structure-Activity Landscape

To better comprehend the relationships between chemical structure and biological function, the following diagrams illustrate key concepts and workflows.

SAR_Logic cluster_SAR Structure-Activity Relationship Logic Core 1-oxa-8-azaspiro[4.5]decane Scaffold Modification Structural Modifications (e.g., Substituents at N8) Core->Modification is modified by Activity Biological Activity (Potency, Selectivity) Modification->Activity influences

A diagram illustrating the core logic of Structure-Activity Relationship (SAR) studies for the 1-oxa-8-azaspiro[4.5]decane scaffold.

Experimental_Workflow cluster_workflow General Experimental Workflow Synthesis Compound Synthesis (Analog Library) InVitro In Vitro Assays (e.g., Receptor Binding) Synthesis->InVitro InVivo In Vivo Models (e.g., Behavioral Tests) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis (SAR Determination) InVitro->DataAnalysis InVivo->DataAnalysis

A flowchart depicting the typical experimental workflow for the evaluation of novel 1-oxa-8-azaspiro[4.5]decane analogs.

This guide provides a snapshot of the current understanding of the SAR for 1-oxa-8-azaspiro[4.5]decane analogs. The presented data and methodologies serve as a foundation for researchers to build upon, facilitating the design of more potent and selective drug candidates. The continued exploration of this versatile scaffold holds significant potential for the discovery of novel therapeutics.

References

A Comparative Guide to Spirocyclization Methodologies: Benchmarking Efficiency for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirocyclic scaffolds is a critical yet challenging endeavor. These unique three-dimensional structures are prevalent in natural products and have demonstrated significant potential in improving the physicochemical and pharmacological properties of drug candidates. This guide provides an objective comparison of various spirocyclization methods, supported by experimental data, to aid in the selection of the most efficient synthetic routes.

This analysis focuses on key performance indicators, including chemical yield, stereoselectivity, reaction time, and substrate scope, to offer a comprehensive overview of the current landscape of spirocyclization chemistry. The information is compiled from recent advances in transition-metal catalysis, organocatalysis, and biocatalysis.

Performance Benchmarks of Key Spirocyclization Methods

The efficiency of a spirocyclization reaction is highly dependent on the chosen catalytic system and the nature of the substrate. Below is a summary of quantitative data from various modern spirocyclization strategies, showcasing their respective strengths.

Method Catalyst/Reagent Substrate Type Yield (%) Enantioselectivity (ee %) Diastereoselectivity (dr) Reference
Transition-Metal Catalysis
Dearomative SpirocyclizationP450 EnzymesPhenolsHighNot ReportedNot Reported[1]
C-H Activation/Spirocyclization[Cp*RhCl2]2 / AgSbF65-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylateGood to HighNot ApplicableNot Reported[2]
Nickel-Catalyzed α-SpirocyclizationNi(COD)2 / Mandyphos LigandLactonesup to 97%up to 83%Not Reported[3]
Gold-Catalyzed SpirocyclizationGold-alkyne/allene complexesVariousGood to HighHighHigh[4]
Palladium-Catalyzed Heck ReactionPd catalystsNaphthalenesNot SpecifiedHighNot Reported[4]
Organocatalysis
Michael-initiated Pinnick oxidative spirolactonizationChiral Squaramide3-olefinic oxindolesup to 97%up to 99%>20:1[5]
1,3-Dipolar CycloadditionChiral Thiourea-based Quaternary Ammonium SaltImino esters and methyleneindolinonesHighExcellentExcellent[6]
Sequential Isomerization/SpirocyclizationChiral Phosphoric AcidIndolyl dihydropyridineGood to HighExcellentNot Reported[6]
Biocatalysis
Oxidative Dearomatization/SpirocyclizationCytochrome P450 GsfFGriseofulvin PrecursorsNot SpecifiedHighHigh[1]
Photocatalysis
Visible-Light-Induced SpirocyclizationEosin YAlkyl aminesNot SpecifiedNot ApplicableNot Reported[2]

Experimental Protocols for Selected Spirocyclization Reactions

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. Below are protocols for some of the key experiments cited in this guide.

Rh(III)-Catalyzed Spiroannulation

This procedure outlines a general method for the rhodium-catalyzed spiroannulation of pyrrole derivatives with alkynes.

Procedure:

  • To a screw-capped vial, add the 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate (0.2 mmol, 1.0 equiv.), the alkyne (0.3 mmol, 1.5 equiv.), [Cp*RhCl2]2 (5 mol %), AgSbF6 (20 mol %), and CsOAc (1.0 equiv.).

  • The reaction is typically carried out in a suitable solvent under an inert atmosphere.

  • The mixture is stirred at a specific temperature for a designated time, monitored by an appropriate technique like TLC or LC-MS.

  • Upon completion, the reaction is worked up and the product is purified by column chromatography.[2]

Visible-Light-Induced Spirocyclization

This protocol describes a general procedure for the photocatalytic spirocyclization of alkyl amines.

Procedure:

  • In a reaction tube, dissolve the alkyl amine substrate (0.1 mmol, 1.0 equiv.) and the photocatalyst (e.g., Eosin Y, 1-5 mol %) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), 2.0 mL).

  • Ensure the reaction mixture is open to the air, as oxygen often serves as the terminal oxidant.

  • Irradiate the reaction mixture with a suitable light source (e.g., a compact fluorescent lamp) at room temperature.

  • Monitor the reaction's progress. Upon completion, the product is isolated and purified using standard techniques.[2]

Nickel-Catalyzed α-Spirocyclization of Lactones

This protocol details an enantioselective nickel-catalyzed approach to spirocyclic lactones.

Procedure:

  • In a glovebox, to an oven-dried vial, add Ni(COD)2 (catalyst) and a chiral ligand (e.g., Mandyphos ligand SL-M001-1).

  • Add a suitable solvent (e.g., TBME) and stir the mixture at room temperature for 30 minutes.

  • Add the lactone substrate and the aryl halide (e.g., PhBr).

  • Cool the mixture to a specific temperature (e.g., 0 °C) and add the base (e.g., LHMDS) dropwise.

  • Stir the reaction at the specified temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]

Visualizing Spirocyclization Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by visual diagrams. The following section provides Graphviz diagrams for key concepts in spirocyclization.

Spirocyclization_Mechanism cluster_start Starting Materials cluster_methods Spirocyclization Methods A Aromatic/Prochiral Substrate TM Transition-Metal Catalysis (e.g., Pd, Rh, Ni, Au) A->TM OC Organocatalysis (e.g., Chiral Amines, Acids) BC Biocatalysis (e.g., Enzymes) PC Photocatalysis (Visible Light) B Tethered Nucleophile/Electrophile B->TM C Spirocyclic Product (Chiral Center Formed) TM->C OC->C BC->C PC->C

Caption: General strategies for achieving spirocyclization from various starting materials.

Dearomative_Spirocyclization_Workflow cluster_0 Step 1: Catalyst Activation / Substrate Binding cluster_1 Step 2: Dearomatization Event cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Product Release A Planar Aromatic Substrate Cat Catalyst (e.g., Metal Complex, Enzyme) A->Cat Binding B Loss of Aromaticity Cat->B Catalytic Action C Formation of Spirocenter B->C Ring Closure D 3D Spirocyclic Product C->D Cat_regen Regenerated Catalyst C->Cat_regen

Caption: A simplified workflow for dearomative spirocyclization reactions.

Kinetic_vs_Thermodynamic_Control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start Common Precursor (e.g., 2-(2-bromoethyl)cyclopentan-1-one) Kinetic_Conditions Low Temp, Strong/Bulky Base (e.g., LDA, -78 °C) Start->Kinetic_Conditions Thermo_Conditions Higher Temp, Weaker Base (e.g., NaH, 25 °C) Start->Thermo_Conditions Kinetic_Enolate Less Substituted Enolate (Kinetic Enolate) Kinetic_Conditions->Kinetic_Enolate Spiro_Product Spirocyclic Product (e.g., spiro[4.4]nonan-1-one) (5-exo-tet, Favored) Kinetic_Enolate->Spiro_Product Thermo_Enolate More Substituted Enolate (Thermodynamic Enolate) Thermo_Conditions->Thermo_Enolate Fused_Product Fused Product (e.g., hexahydropentalen-1(2H)-one) (6-endo-tet, Disfavored but more stable product) Thermo_Enolate->Fused_Product

References

A Comparative Guide to the Spectroscopic Analysis and Validation of Spirocyclic Ketone Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of three common spirocyclic ketone products: Spiro[4.4]nonan-1-one, Spiro[4.5]decan-1-one, and Spiro[5.5]undecan-1-one. The structural validation of these high-value scaffolds in drug discovery and organic synthesis is critically dependent on a thorough spectroscopic analysis. This document presents key experimental data to differentiate and characterize these compounds, alongside detailed protocols for the analytical techniques employed.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three spirocyclic ketones, facilitating a direct comparison of their characteristic signals.

Table 1: General Properties and Mass Spectrometry Data

PropertySpiro[4.4]nonan-1-oneSpiro[4.5]decan-1-oneSpiro[5.5]undecan-1-one
Molecular Formula C₉H₁₄O[1][2]C₁₀H₁₆O[3][4]C₁₁H₁₈O[5][6]
Molecular Weight 138.21 g/mol [1][2]152.23 g/mol [3][4]166.26 g/mol [5][6]
Monoisotopic Mass 138.1045 g/mol [2]152.1201 g/mol [4]166.1358 g/mol [5]
Key MS Fragments (m/z) 138 (M+), 110, 95, 81, 67152 (M+), 124, 109, 96, 81166 (M+), 138, 123, 111, 97

Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

NucleusSpiro[4.4]nonan-1-oneSpiro[4.5]decan-1-oneSpiro[5.5]undecan-1-one
¹H NMR (ppm) ~1.60-2.50 (m, 14H)~1.40-2.40 (m, 16H)~1.30-2.30 (m, 18H)
¹³C NMR (ppm) ~220 (C=O), ~50 (spiro C), ~38 (α-CH₂), ~27 (β-CH₂), ~25 (γ-CH₂)~215 (C=O), ~48 (spiro C), ~40 (α-CH₂), ~35 (β-CH₂), ~26 (γ-CH₂), ~24 (δ-CH₂)~212 (C=O), ~45 (spiro C), ~42 (α-CH₂), ~33 (β-CH₂), ~28 (γ-CH₂), ~27 (δ-CH₂), ~22 (ε-CH₂)[7]

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupSpiro[4.4]nonan-1-oneSpiro[4.5]decan-1-oneSpiro[5.5]undecan-1-one
C=O Stretch (cm⁻¹) ~1745[8]~1715[8]~1710[9]
C-H Stretch (cm⁻¹) ~2850-2970~2850-2950~2850-2940

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate validation of spirocyclic ketone products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the spirocyclic ketone.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the spirocyclic ketone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[10][11][12] Ensure the sample is fully dissolved; if necessary, gently vortex or sonicate the tube.[11] Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[12]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[11]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a more concentrated sample (50-100 mg) may be necessary.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the carbonyl functional group and other characteristic bonds.

Protocol:

  • Sample Preparation:

    • Neat Liquid: If the spirocyclic ketone is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.

  • Background Spectrum: Record a background spectrum of the empty spectrometer (or with the pure solvent/KBr pellet). This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O, as well as the solvent or matrix.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the strong C=O stretching frequency, which is indicative of the ketone group.[9] Note the C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the spirocyclic ketone.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the spirocyclic ketone (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[13] Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[13]

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purification and separation.

    • Select an appropriate ionization technique. Electron Ionization (EI) is commonly used for volatile compounds like these ketones and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion (M⁺) and significant fragment ions.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern. For cyclic ketones, characteristic fragmentation often involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and other ring-opening fragmentations.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and validation of spirocyclic ketone products.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Spirocyclic Ketone Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Validation Final Product Validation Structure_Elucidation->Validation Purity_Assessment->Validation

Caption: Workflow for the synthesis, analysis, and validation of spirocyclic ketones.

Spectroscopic_Technique_Comparison cluster_info Information Obtained cluster_tech Spectroscopic Technique Connectivity Connectivity & Stereochemistry Functional_Groups Functional Groups Molecular_Weight Molecular Weight & Fragmentation NMR NMR NMR->Connectivity IR IR IR->Functional_Groups MS MS MS->Molecular_Weight

Caption: Comparison of information provided by different spectroscopic techniques.

References

Navigating Chemical Space in Three Dimensions: A Comparative Guide to the Physicochemical Properties of Spirocyclic Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with superior pharmacological profiles is perpetual. Among the strategies to enhance drug-like properties, the incorporation of spirocyclic systems has gained significant traction. These unique three-dimensional structures offer a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the physicochemical properties of different spirocyclic cores, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

Spirocycles, characterized by two rings sharing a single atom, introduce conformational rigidity and a defined three-dimensional arrangement of substituents.[3][4] This structural feature can lead to enhanced binding affinity with biological targets and can positively modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2][5] The move from planar, sp2-rich structures to more three-dimensional, sp3-rich spirocyclic scaffolds generally correlates with improved physicochemical and pharmacokinetic profiles.[1]

Comparative Physicochemical Properties of Spirocyclic Cores

The introduction of a spirocyclic moiety can significantly alter the physicochemical properties of a molecule compared to its non-spirocyclic or aromatic counterparts. The following tables summarize quantitative data from various studies, highlighting these differences.

Scaffold ComparisonMolecular Weight ( g/mol )cLogPAqueous Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)Plasma Protein Binding (% unbound)Reference
Acyclic vs. Spirocyclic
gem-dimethyl analogue200.282.1503015Fictional Example
Spiro[3.3]heptane analogue226.321.81509025Fictional Example
Monocyclic vs. Spirocyclic
Morpholine derivative250.301.5>2004530Fictional Example
2-Oxa-6-azaspiro[3.3]heptane derivative262.320.9>25012040[2]
Aromatic vs. Spirocyclic Bioisostere
para-Substituted Phenyl280.353.510205[6]
1,4-disubstituted Spiro[3.3]heptane288.452.7407512[6]

Note: The data presented are illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary between studies. "HLM" refers to Human Liver Microsomes.

Table 2: Experimentally Determined pKa and LogP of Substituted Spiro[3.3]heptane Derivatives

CompoundSubstitution on Spiro[3.3]heptanepKa (Carboxylic Acid)LogPReference
1 6-Trifluoromethyl4.52.8[7]
2 6,6-Difluoro4.72.1[7]
3 6-Fluoro4.81.7[7]
4 Non-fluorinated5.01.5[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of physicochemical properties.

Lipophilicity (LogP) Determination: Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water).

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A specific volume of the compound solution is mixed with a defined volume of the other phase in a flask.

  • Equilibration: The flask is shaken gently at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Assessment: Kinetic and Thermodynamic Assays

Aqueous solubility is a critical property influencing drug absorption and formulation.

Kinetic Solubility Assay (High-Throughput Screening):

  • Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.

  • Precipitation Detection: The formation of precipitate is monitored over time (e.g., 2-24 hours) using methods like nephelometry (light scattering) or turbidimetry (absorbance).

  • Quantification: The concentration of the compound in the supernatant after centrifugation or filtration is determined by HPLC-UV or LC-MS/MS.

Thermodynamic Solubility Assay (Gold Standard):

  • Equilibration: An excess amount of the solid compound is added to an aqueous buffer.

  • Agitation: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured by a validated analytical method.

Metabolic Stability Evaluation: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • Reagent Preparation: Human liver microsomes (HLM) are thawed and diluted in a suitable buffer. A solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is also prepared.

  • Incubation Mixture: The test compound is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH solution. The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance are then calculated from the rate of disappearance.

Plasma Protein Binding Measurement: Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which can affect its distribution and availability to target tissues.

Protocol:

  • Apparatus Setup: A RED device, consisting of two chambers separated by a semi-permeable membrane (typically with an 8-12 kDa molecular weight cutoff), is used.

  • Sample Addition: The test compound is spiked into plasma, which is then added to one chamber (the donor chamber). The other chamber (the receiver chamber) is filled with protein-free buffer (e.g., PBS).

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure that both samples have a similar matrix for analysis.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.

Visualizing Workflows and Concepts

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Spiro_Core Select Spirocyclic Core Synthesis Chemical Synthesis Spiro_Core->Synthesis Purification Purification & Characterization Synthesis->Purification Solubility Aqueous Solubility Purification->Solubility LogP Lipophilicity (LogP) Purification->LogP pKa Ionization (pKa) Purification->pKa MetStab Metabolic Stability Solubility->MetStab PPB Plasma Protein Binding Solubility->PPB Permeability Permeability (e.g., PAMPA) Solubility->Permeability LogP->MetStab LogP->PPB LogP->Permeability pKa->MetStab pKa->PPB pKa->Permeability Lead_Opt Lead_Opt MetStab->Lead_Opt Data for Lead Optimization PPB->Lead_Opt Data for Lead Optimization Permeability->Lead_Opt Data for Lead Optimization

General workflow for physicochemical and ADME profiling.

escape_from_flatland cluster_2d cluster_3d 3D Chemical Space Flatland Flatland - 2D Scaffolds - 2D Scaffolds Aromatic Aromatic Rings Planarity High Planarity Aromatic->Planarity Acyclic Flexible Acyclic Chains Acyclic->Planarity Poor_Solubility Poor Solubility Planarity->Poor_Solubility Metabolic_Liability Metabolic Liability Planarity->Metabolic_Liability Spirocyclic Spirocyclic Cores Planarity->Spirocyclic Introduction of Spiro Center Improved_Properties Improved Properties Spirocyclic->Improved_Properties Enhanced_Solubility Enhanced Solubility Improved_Properties->Enhanced_Solubility Improved_Stability Improved Metabolic Stability Improved_Properties->Improved_Stability Better_Selectivity Better Target Selectivity Improved_Properties->Better_Selectivity

Concept of "Escaping from Flatland" with spirocycles.

References

A Comparative Guide to In Silico Modeling and Docking of Oxa-Azaspirodecane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxa-azaspirodecane derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, including anticancer and antimicrobial properties. The integration of in silico modeling and molecular docking studies into the drug discovery pipeline for these compounds has become instrumental in understanding their mechanism of action, predicting their binding affinities to biological targets, and guiding the rational design of more potent and selective analogs. This guide provides a comparative overview of the performance of oxa-azaspirodecane and structurally related spirocyclic derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activity and In Silico Docking

The following tables summarize the quantitative data on the biological activity of oxa-azaspirodecane derivatives and the in silico docking performance of closely related spirocyclic compounds.

Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione and Oxa/Azaspiro[1][2]trienone Derivatives

Compound IDDerivative TypeTarget Cell LineIC50 / GI50 (µM)Reference
6b 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dioneHeLa (Cervical Cancer)0.18[2]
6d 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dioneA549 (Lung Cancer)0.26[2]
8d 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dioneMDA-MB-231 (Breast Cancer)0.10[2]
9b Oxaspiro[1][2]trienoneMCF-7 (Breast Cancer)< 2[3]
9e Azaspiro[1][2]trienoneMCF-7 (Breast Cancer)< 2[3]

Table 2: Molecular Docking Performance of Structurally Related Spirocyclic Compounds

Compound ClassTarget EnzymeTop Binding Affinity (kcal/mol)Reference
Spirocyclic OxindoleCyclooxygenase-2 (COX-2)-10.3[4][5]
Spiro[oxindole-2,3'-pyrrolidine]Glucosamine-6-phosphate synthaseNot specified, good interaction[6]
Spiro[oxindole-2,3'-pyrrolidine]Methionyl-tRNA-synthetaseNot specified, good interaction[6]
Spiro-oxindoleMethionine tRNA synthaseNot specified, good interaction[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for key experiments cited in the literature for the evaluation of oxa-azaspirodecane and related derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives[2].

  • Cell Seeding: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Molecular Docking Protocol

The following is a generalized molecular docking protocol based on studies of spirocyclic oxindole and spiropyrrolidine derivatives[1][4][5][6].

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms and Kollman charges are added using software like AutoDock Tools.

  • Ligand Preparation: The 2D structures of the spirocyclic derivatives are drawn using a chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores possible binding conformations of the ligand within the protein's active site and estimates the binding affinity (in kcal/mol).

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Mandatory Visualization

Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell cluster_regulation Protein Regulation cluster_mitochondrion Mitochondrial Events Oxa/Azaspiro[4,5]trienone Oxa/Azaspiro[4,5]trienone p53 p53 Oxa/Azaspiro[4,5]trienone->p53 Up-regulates p21 p21 Oxa/Azaspiro[4,5]trienone->p21 Up-regulates Bax Bax Oxa/Azaspiro[4,5]trienone->Bax Up-regulates Bcl2 Bcl2 Oxa/Azaspiro[4,5]trienone->Bcl2 Down-regulates MMP_loss Mitochondrial Membrane Potential (ΔΨm) Loss Bax->MMP_loss Bcl2->MMP_loss ROS ROS Generation MMP_loss->ROS Caspase9 Caspase-9 Activation MMP_loss->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Apoptosis induction pathway by oxa/azaspiro[1][2]trienone derivatives.

Experimental Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) PDB_prep Protein Preparation (Add H, Charges) PDB->PDB_prep Ligand Ligand Structure (2D to 3D) Ligand_prep Ligand Energy Minimization Ligand->Ligand_prep Grid Grid Box Generation (Define Active Site) PDB_prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Docking Grid->Docking Results Binding Affinity (kcal/mol) Docking->Results Visualization Interaction Analysis (H-bonds, Hydrophobic) Results->Visualization

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.